Nintedanib

Catalog No.
S548006
CAS No.
656247-17-5
M.F
C31H33N5O4
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib

CAS Number

656247-17-5

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BIBF1120; BIBF 1120; BIBF-1120; Nintedanib. Brand name: Vargatef.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

The exact mass of the compound Intedanib is 539.25325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nintedanib mechanism of action tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Evidence & Protocols

The anti-fibrotic efficacy of nintedanib has been validated in various preclinical models. The following diagram and table summarize a typical in vivo experimental workflow from a study investigating its effect on cardiac allograft vasculopathy [1].

G Mouse Aortic Allograft Model Mouse Aortic Allograft Model Treatment Protocol Treatment Protocol Mouse Aortic Allograft Model->Treatment Protocol This compound (60 mg/kg) This compound (60 mg/kg) Treatment Protocol->this compound (60 mg/kg) Vehicle Control Vehicle Control Treatment Protocol->Vehicle Control Harvest & Analysis Harvest & Analysis This compound (60 mg/kg)->Harvest & Analysis Vehicle Control->Harvest & Analysis PCR Analysis (Day 14) PCR Analysis (Day 14) Harvest & Analysis->PCR Analysis (Day 14) Histological Analysis (Day 30) Histological Analysis (Day 30) Harvest & Analysis->Histological Analysis (Day 30) Cytokine/Growth Factor Expression Cytokine/Growth Factor Expression PCR Analysis (Day 14)->Cytokine/Growth Factor Expression Neointima Formation Measurement Neointima Formation Measurement Histological Analysis (Day 30)->Neointima Formation Measurement

In vivo workflow for assessing this compound efficacy.

| Experimental Element | Protocol Details | | :--- | :--- | | In Vivo Model | Abdominal aortic transplantation in mice. C57BL/6JRj donors to CBA/JRj recipients [1]. | | Treatment Protocol | Daily oral gavage of 60 mg/kg this compound, starting one day post-transplantation until sacrifice [1]. | | Key Endpoint Analysis |

  • Day 14: Grafts harvested for PCR analysis of intragraft cytokine and growth factor mRNA expression.
  • Day 30: Grafts harvested for histological analysis (Elastika-van Gieson staining) and morphometry of neointima formation.
[1] | | Key Findings | this compound treatment significantly reduced neointima formation and the expression of PDGF and its receptors (PDGFR α/β), with reduced smooth muscle cell immigration [1]. |

For in vitro studies, research on retinal pigment epithelial (RPE) cells provides a clear protocol for investigating this compound's role in reversing fibrosis-associated cellular changes:

  • Cell Model: Primary human RPE (phRPE) and/or adult RPE cell line (ARPE-19) [2].
  • EMT Induction: Treat cells with 10 ng/mL of Transforming Growth Factor Beta 2 (TGF-β2) for 48 hours [2].
  • This compound Treatment: Following EMT induction, incubate cells with 1 µM this compound for 96 hours [2].
  • Assessment Methods:
    • Morphology: Phase-contrast imaging and circularity index measurement [2].
    • Gene Expression: qPCR for epithelial (ZO-1) and mesenchymal markers (Acta2, FN, Vim) [2].
    • Protein Expression: Immunocytochemistry (e.g., ZO-1, vimentin, fibronectin, αSMA) [2].
    • Metabolic Profiling: Seahorse XF analysis to measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) [2].

Pharmacokinetics & Drug Delivery Innovations

Understanding this compound's pharmacokinetic profile is crucial for its clinical use and the development of improved formulations. Key characteristics and an advanced delivery approach are summarized below.

Property Description
Absorption & Bioavailability Peak plasma concentration in 2-4 hours when taken with food. Absolute oral bioavailability is low (4.7%) due to first-pass metabolism [3].
Distribution Large volume of distribution (Vdss 1050 L); highly protein-bound (97.8%) [3].
Metabolism Primarily metabolized by esterases to metabolite BIBF 1202, followed by glucuronidation. Minor metabolism via CYP3A4 (~5%) [3].
Elimination Primarily excreted via feces/bile (~93%); elimination half-life is approximately 9.5 hours in IPF patients [3].

To overcome limitations of oral administration, an inhaled This compound nanosuspension (NTB-NS) has been developed [4]. This formulation allows for direct lung delivery, enhancing drug retention at the primary site of action while minimizing systemic exposure and side effects [4]. In a mouse model of silicosis, intratracheally administered NTB-NS provided robust anti-fibrotic effects and recovery of lung function, whereas a 100-fold greater oral dose given with triple the frequency failed to do so [4].

Research Context & Future Directions

  • Clinical Indications: this compound is FDA-approved for Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), and other chronic fibrosing ILDs with a progressive phenotype [3].
  • Novel Therapeutic Applications: Preclinical research suggests this compound's mechanism may be beneficial in other conditions, including subretinal fibrosis and cardiac allograft vasculopathy, highlighting its potential for drug repurposing beyond the lung [1] [2].
  • Next-Generation Inhibitors: Research into novel indolinone-based multikinase inhibitors, such as KBP-7018, aims to improve selectivity and reduce side effects like hERG channel inhibition, offering potentially enhanced therapeutic profiles [5].

References

Nintedanib pharmacodynamics and pharmacokinetics profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Key Parameters

The following table summarizes the core pharmacokinetic parameters of nintedanib based on clinical studies [1] [2].

Parameter Value & Characteristics
Absorption & Bioavailability Time-independent PK; Tmax: 2-4 hours; Absolute bioavailability: ~4.7% (extensive first-pass metabolism) [2].
Distribution Large volume of distribution (Vdss: 1050 L); High plasma protein binding (97.8%, primarily to albumin) [2].
Metabolism Primarily hydrolytic ester cleavage by carboxylesterase 1 (CES1) to BIBF 1202; Minor CYP3A4 demethylation (<5%); BIBF 1202 glucuronidated by UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [2] [3].
Elimination Feces: ~93% (20% as parent drug, 60% as BIBF 1202); Urine: <1%; Terminal half-life: ~10-15 hours (9.5 hrs in IPF patients) [1] [2].
Linearity & Accumulation Dose-proportional exposure (50-450 mg QD, 150-300 mg BID); Negligible accumulation with BID dosing [1].

Detailed Metabolic Pathway & Experimental Characterization

The metabolic pathway of this compound involves hydrolysis, glucuronidation, and enterohepatic cycling [3].

nintedanib_metabolism This compound Human Metabolic Pathway This compound This compound BIBF1202 BIBF 1202 (Inactive Metabolite) This compound->BIBF1202 Hydrolysis (CES1) BIBF1202_Gluc BIBF 1202 Acyl-glucuronide BIBF1202->BIBF1202_Gluc Glucuronidation (UGT1A1, UGT1A7, UGT1A8, UGT1A10) BIBF1202_Gluc->BIBF1202 Deglucuronidation (Gut Flora/Enzymes)

Experimental methodologies for characterizing these pathways included [3]:

  • Enzyme Identification: Incubation of this compound with recombinant human hydrolases (CES1, CES2, AADAC, PONs) and specific chemical inhibitors (BNPP for CES, DFP for serine hydrolases).
  • Kinetic Analysis: Measurement of BIBF 1202 formation in human liver microsomes (HLM) and cytosol (HLC) at varying substrate concentrations (1–100 µM).
  • Glucuronidation Studies: Assessment of BIBF 1202 glucuronidation using human liver and intestinal microsomes with UDPGA as a cofactor.
  • Correlation Analysis: Comparison of this compound hydrolase activity in HLM with known hydrolase enzyme activities across individual human liver samples.

Pharmacodynamic Targets & Mechanism of Action

This compound acts as a potent, competitive inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) [1].

Target Category Specific Targets Biological Consequence
Receptor Tyrosine Kinases (RTKs) VEGFR 1-3, PDGFR-α/β, FGFR 1-3 [1] [2]. Inhibition of angiogenesis, fibroblast proliferation, and migration.
Non-Receptor Tyrosine Kinases (nRTKs) FLT-3, RET, Src-family kinases (Lck, Lyn) [1]. Modulation of additional signaling pathways in fibrosis and cancer.

nintedanib_pd This compound Pharmacodynamic Signaling Inhibition Growth_Factors Pro-fibrotic/Angiogenic Growth Factors (VEGF, PDGF, FGF) Receptors Tyrosine Kinase Receptors (VEGFR, PDGFR, FGFR) Growth_Factors->Receptors ATP ATP-binding site (Kinase Domain) Receptors->ATP Phosphorylation Receptor Autophosphorylation & Activation ATP->Phosphorylation Signaling Downstream Signaling Cascade Phosphorylation->Signaling Effects Cellular Outcomes: Fibroblast Proliferation/Migration Angiogenesis Signaling->Effects This compound This compound This compound->ATP Competitive Inhibition

In vitro and in vivo experimental evidence demonstrates [1]:

  • Cellular Assays: Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours in transfected NIH3T3 cells after a 1-hour this compound exposure.
  • Preclinical Models: Anti-fibrotic and anti-inflammatory effects in animal models of pulmonary fibrosis and systemic sclerosis, shown by reduced collagen deposition, inflammatory cell counts, and cytokine levels.

Clinical Pharmacology & Dosing Considerations

This table summarizes key clinical factors influencing this compound use [1] [2] [4].

Factor Recommendation / Effect
Food Effect Increases exposure by ~20%; administer with food [2].
Hepatic Impairment Mild (Child-Pugh A): Reduce to 100 mg BID (monitor); Moderate/Severe (Child-Pugh B/C): Not recommended [2].
Renal Impairment Mild-to-Moderate (CrCl ≥30 mL/min): No adjustment; Severe (CrCl <30 mL/min)/ESRD: No data available [2].
Drug Interactions P-gp/CYP3A4 Inhibitors (e.g., ketoconazole, verapamil): May increase exposure (monitor); P-gp/CYP3A4 Inducers (e.g., rifampin, St. John's wort): May decrease exposure (avoid) [1] [4].

Research Frontiers: Inhaled Formulations

Oral this compound has low bioavailability (~4.7%) and systemic side effects like diarrhea and hepatotoxicity [5]. Research is exploring inhaled dry powder formulations (SD-NTB) to deliver the drug directly to the lungs [5].

  • Formulation: Spray-dried this compound with L-leucine enhances aerosol performance [5].
  • In Vivo Performance: In a bleomycin-induced rat model, inhaled this compound (0.5 mg/kg) showed similar efficacy to oral this compound (30 mg/kg) in reducing fibrosis with significantly lower systemic exposure [5].

References

Mechanisms of Action: Beyond Triple Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

While known for targeting VEGFR, FGFR, and PDGFR, nintedanib's anti-fibrotic efficacy involves broader mechanisms.

  • Inhibition of Profibrotic Cell Functions: this compound directly targets activated fibroblasts and reduces the secretion and deposition of key extracellular matrix (ECM) proteins like fibronectin and collagen 1a1 [1]. It also blocks the differentiation of fibroblasts into the highly active myofibroblasts, a key driver of fibrosis [2] [3].
  • Suppression of Fibrocyte Activity: Fibrocytes are bone marrow-derived cells that contribute to fibrogenesis. This compound inhibits the migration and differentiation of fibrocytes and reduces their ability to stimulate lung fibroblast proliferation [4].
  • Modulation of TGF-β Signaling and Autophagy: this compound inhibits early events in the potent pro-fibrotic TGF-β pathway [1]. It also induces a beclin-1-dependent, ATG7-independent autophagy in lung fibroblasts, though this appears uncoupled from its ECM-suppressive effects [1].
  • Broad Pathway Engagement: Bioinformatic studies suggest this compound influences a wider network of pathways, including MAPK, PI3K/AKT, and Ras signaling, which are commonly deregulated in both cancer and fibrosis [5].

G cluster_cell GFs Growth Factors (VEGF, FGF, PDGF) RTKs Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) GFs->RTKs Binds & Activates IntSig Intracellular Signaling (MAPK, PI3K/AKT, Ras) RTKs->IntSig Phosphorylates CellProc Cellular Processes IntSig->CellProc Stimulates Fibrosis Fibrosis & Angiogenesis CellProc->Fibrosis Leads to FibroblastProlif Fibroblast Proliferation MyofibroblastDiff Myofibroblast Differentiation ECMProduction ECM Protein Production Angiogenesis Angiogenesis NIN This compound Inhibition NIN->RTKs Blocks

This compound's primary mechanism of action blocks key pro-fibrotic and pro-angiogenic signaling pathways.

Key Experimental Models & Protocols

The following table outlines common methodologies used in preclinical research to elucidate this compound's effects.

Experimental Focus Common Model/Assay Key Readouts & Measurements

| In Vitro Fibroblast Activation | Primary human lung fibroblasts from IPF patients [1] | • Expression of fibronectin, collagen (Western blot, qPCR) • α-SMA expression (marker for myofibroblasts) • Phosphorylation status of kinases and SMAD3 [1] | | In Vitro Fibrocyte Function | Human peripheral blood mononuclear cells differentiated into fibrocytes [4] | • Growth factor secretion (ELISA for FGF2, PDGF, VEGF-A) • Fibrocyte migration (Boyden chamber assay) • Fibrocyte differentiation (cell counting after staining) [4] | | In Vivo Efficacy | Bleomycin-induced lung fibrosis in mice [4] [3] | • Fibrocyte accumulation in lung (FACS analysis for CD45/Collagen-1) • Total collagen levels in lung homogenates • Histological scoring of inflammation and fibrosis |

Efficacy Data from Clinical and Real-World Studies

Clinical evidence supports this compound's ability to slow disease progression in IPF.

  • Clinical Trial Data: In the phase III INPULSIS trials, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC) by approximately 50% compared to placebo [3]. A 2024 retrospective registry study further confirmed that this compound therapy was associated with a significantly lower annual FVC decline (-0.053 L/year) compared to untreated patients (-0.122 L/year) [6].
  • Survival Outcomes: The same 2024 study reported a strong adjusted hazard ratio (HR) for mortality of 0.40 for this compound-treated patients, indicating a significant survival benefit [6]. It also suggested the drug is particularly beneficial for patients with more advanced IPF and severe phenotypes [6]. However, a 2024 analysis from the Pulmonary Fibrosis Foundation Registry did not find a significant difference in transplant-free survival, highlighting the need for more research on long-term outcomes [7].
  • Tolerability: Real-world studies show that gastrointestinal side effects (like diarrhea) are common and are a leading cause of therapy discontinuation [8]. Regular monitoring of liver enzymes is recommended [8].

References

Nintedanib metabolism CYP3A4 esterases glucuronidation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Nintedanib

The primary metabolic routes and their quantitative contributions are summarized in the table below.

Pathway/Process Key Enzymes/Transporters Chemical Reaction Primary Metabolite(s) Quantitative Contribution
Hydrolytic Cleavage Esterases (primarily in liver and intestine) [1] Ester hydrolysis [2] [1] BIBF 1202 (free acid) [3] [1] ~75% of total metabolism (major pathway) [1]
Glucuronidation UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [4] Glucuronide conjugation of BIBF 1202 [3] [1] BIBF 1202 glucuronide [1] Major fate of the BIBF 1202 metabolite [1]
CYP-Mediated Metabolism CYP3A4 (primary), other CYPs (minor) [3] [1] N-demethylation [1] BIBF 1053 (minor metabolite) [1] ~5% of total metabolism [3] [1]
Transport & Absorption P-glycoprotein (P-gp) [2] [5] [1] Active efflux from gut lumen [2] N/A Reduces oral bioavailability [2] [1]

This metabolic profile can be visualized in the following pathway. The DOT code below defines the logical flow and relative importance of each metabolic and transport pathway.

G This compound This compound BIBF1202 BIBF1202 This compound->BIBF1202 Ester Hydrolysis (Major Pathway, ~75%) BIBF1053 BIBF1053 This compound->BIBF1053 CYP Metabolism (Minor Pathway, ~5%) SystemicCirculation SystemicCirculation This compound->SystemicCirculation Absorption Esterases Esterases Esterases->this compound Catalyzes UGTs UGTs UGTs->BIBF1202 Catalyzes CYP3A4 CYP3A4 CYP3A4->this compound Catalyzes Pgp Pgp Pgp->this compound Intestinal Efflux (Reduces Bioavailability) BIBF1202Glu BIBF1202Glu BIBF1202->BIBF1202Glu Glucuronidation Feces Feces SystemicCirculation->Feces Biliary & Fecal Excretion (~93%) Urine Urine SystemicCirculation->Urine Renal Excretion (<1%)

Overview of this compound's Metabolic Fate and Key Influences

Key Experimental Data and Methodologies

The characterization of this compound's metabolism relied on several key experimental approaches.

  • In Vitro Kinase Assays: The inhibitory potency (IC50 values in nM) of this compound against various kinase targets was determined in cell-free and cell-based assays [2] [6]. In BA/F3 cell proliferation assays, it showed potent inhibition of VEGFR2 (21 nM), VEGFR3 (13 nM), and PDGFRα (41 nM) [6]. Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours was demonstrated in cell-based assays using VEGFR-2-transfected NIH3T3 cells [2].
  • Clinical Pharmacokinetic Studies: Studies in healthy volunteers and patients with cancer or IPF established the time-independent pharmacokinetic profile [2] [7]. Key findings include dose-proportional exposure over 50-300 mg twice daily, low absolute bioavailability of 4.7%, and a terminal elimination half-life of 10-15 hours [2] [7] [1].
  • Mass Balance and Metabolite Identification: After a single oral dose of [14C]-labeled this compound to healthy volunteers, 93.4% of the radioactive dose was recovered in feces within 120 hours, while less than 1% was recovered in urine [1]. Metabolites in feces and plasma were identified using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), confirming BIBF 1202 and its glucuronide as the major metabolites [1].

Drug-Drug Interaction Profile

This compound has a low potential for drug-drug interactions via cytochrome P450 enzymes, which is a significant clinical advantage [2] [7]. However, interactions can occur via the P-glycoprotein (P-gp) transporter.

  • P-gp Inhibitors: Coadministration with strong P-gp inhibitors (e.g., ketoconazole) increases this compound exposure (AUC) by approximately 60% [5] [1] [4]. Management策略: Closely monitor patients for adverse effects; dose reduction, interruption, or discontinuation may be necessary [5] [8].
  • P-gp Inducers: Coadministration with strong P-gp inducers (e.g., rifampicin, carbamazepine, St. John's Wort) can decrease this compound exposure (AUC) by approximately 50% [5] [6] [1]. Management策略: Avoid concomitant use, as reduced this compound plasma levels may compromise its efficacy [5].

Clinical Implications and Conclusions

The distinct metabolic profile of this compound has several direct implications for its clinical use and development.

  • Dosing in Special Populations: No dose adjustment is needed based on age, sex, renal function, or race, as these factors cause exposure variations within acceptable inter-patient variability [2] [7]. However, for patients with mild hepatic impairment (Child-Pugh A), a dose reduction to 100 mg twice daily is recommended; it is not recommended for patients with moderate or severe hepatic impairment (Child-Pugh B or C) [3] [5] [8].
  • Therapeutic Drug Monitoring: Routine therapeutic drug monitoring is not standard practice. However, liver function tests (ALT, AST, bilirubin) are mandatory before initiation, periodically during the first 3-6 months, and as clinically indicated thereafter due to the risk of drug-induced liver injury [8] [1].
  • Conclusion for Drug Development: this compound serves as a key example of a drug whose properties are dominated by non-CYP pathways. Its low CYP-mediated metabolism and low DDI potential are favorable traits that can be targeted in the design of future kinase inhibitors.

References

Nintedanib antifibrotic effects in animal models of SSc-ILD

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Nintedanib is a potent intracellular inhibitor of tyrosine kinases. It primarily targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) [1] [2]. By inhibiting these receptors, this compound modulates downstream signaling pathways crucial for the proliferation, migration, and transformation of fibroblasts into collagen-producing myofibroblasts, which are key drivers of fibrosis [1]. It also inhibits tyrosine kinases of the Src family (Src, Lck, Lyn) and CSF1R, which are involved in inflammation and immunological activation [1].

The diagram below illustrates the core signaling pathways inhibited by this compound.

g rank1 Growth Factors / Ligands rank2 Tyrosine Kinase Receptors (TKRs) rank3 Intracellular Signaling rank4 Pro-fibrotic Cellular Responses PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS PDGFR->RAS MAPK MAPK FGFR->MAPK AKT AKT VEGFR->AKT RAS->MAPK Fibroblast_Proliferation Fibroblast_Proliferation MAPK->Fibroblast_Proliferation Myofibroblast_Trans Myofibroblast_Trans MAPK->Myofibroblast_Trans AKT->Fibroblast_Proliferation Collagen_Deposition Collagen_Deposition AKT->Collagen_Deposition This compound This compound This compound->PDGFR This compound->FGFR This compound->VEGFR

This compound inhibits key tyrosine kinase receptors, blocking downstream pro-fibrotic signaling.

Efficacy Data from Preclinical SSc-ILD Models

The antifibrotic efficacy of this compound has been evaluated in animal models, with a pivotal study utilizing a bleomycin-induced SSc-ILD mouse model [3]. The quantitative outcomes are summarized in the table below.

Model and Regimen Key Efficacy Readouts Results (this compound vs. Vehicle) Citation
Bleomycin-induced SSc-ILD (mouse); Therapeutic: Oral gavage, 60 mg/kg/day, from day 14 to 28 Poorly-aerated lung tissue (% volume) via micro-CT Significant reduction in fibrosis progression (p-value not specified) [3]
Ashcroft fibrosis score via histology Significant reduction (p-value not specified) [3]
Hydroxyproline content in lung No significant effect [3]
Inflammatory infiltrate & Skin lipoatrophy No significant effect [3]

Detailed Experimental Protocol

For researchers aiming to replicate these studies, here is the detailed methodology from the key publication [3].

  • Animal Model: C57BL/6 female mice (7-8 weeks old).
  • Disease Induction: Subcutaneous implantation of osmotic minipumps (ALZET 1007D) delivering bleomycin at 60 U/kg or saline (control) for 7 days.
  • Treatment Protocol (Therapeutic):
    • Compound: this compound, 60 mg/kg/day.
    • Vehicle: 0.05% Tween80 in saline.
    • Administration: Daily oral gavage.
    • Dosing Period: From day 14 to day 28 after minipump implantation.
  • Primary Fibrosis Readouts:
    • Longitudinal Micro-CT Imaging: Conducted at days 14 and 28. Lung volumes were segmented, and Hounsfield Unit (HU) ranges were applied to quantify normo-aerated [(-900, -500) HU] and poorly-aerated [(-500, -100) HU] tissues, with the latter representing fibrotic areas.
    • Histological Analysis: At endpoint (day 28), lungs were harvested for staining (e.g., H&E, Sirius Red) and semi-quantitative assessment of fibrosis (e.g., Ashcroft score).

The workflow of this experimental design is visualized below.

g cluster_induction Week 1: Disease Induction cluster_treatment Weeks 2-4: Therapeutic Intervention cluster_analysis Endpoint Analysis (Day 28) Start C57BL/6 Mice (7-8 weeks old) Induction Bleomycin (60 U/kg) via subcutaneous osmotic minipump Start->Induction Treatment Daily Oral Gavage This compound (60 mg/kg/day) or Vehicle Induction->Treatment Day 14 Analysis Terminal Procedures: - Micro-CT - BALF Collection - Lung Histology - Skin Sampling Treatment->Analysis Day 28 MicroCT Longitudinal Micro-CT (Days 14 & 28) Treatment->MicroCT

Experimental workflow for this compound evaluation in a bleomycin-induced SSc-ILD mouse model.

Translation to Clinical Outcomes and Further Research

Preclinical findings with this compound translated into confirmed clinical benefits. The SENSCIS trial demonstrated that this compound significantly reduces the annual rate of forced vital capacity (FVC) decline in SSc-ILD patients compared to placebo [4] [5]. Subgroup analyses indicated a consistent treatment effect across patient populations, including those with features of progressive disease [6] [5].

Evidence suggests this compound's antifibrotic properties extend beyond the lungs. A study in a CCL4-induced mouse model of liver fibrosis demonstrated that this compound significantly reduced hepatic collagen deposition, inflammation, and serum markers of liver injury in both preventive and therapeutic treatment schedules [1]. This supports the hypothesis that this compound exerts broad, multi-organ antifibrotic activity.

References

Nintedanib inhibition of fibroblast proliferation and migration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Beyond Receptor Blockade

Nintedanib exerts its antifibrotic effects through several interconnected biological mechanisms.

  • Reversal of Fibroblast Activation: this compound directly inhibits the proliferation and migration of fibroblasts stimulated by profibrotic factors like PDGF and TGF-β [1]. It also reverses TGF-β2-induced epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells, restoring epithelial markers and reducing mesenchymal markers [2].
  • Metabolic Reprogramming: TGF-β2-induced EMT in RPE cells is associated with increased glycolysis. This compound treatment reverses this metabolic shift, downregulating glycolytic genes and normalizing cellular metabolism [2].
  • Modulation of Immune Cells: this compound inhibits stem cell factor (SCF)-induced survival and activation of mast cells by blocking c-kit receptor phosphorylation [3]. Given that mast cells are elevated in fibrotic tissues and positively correlate with fibroblast foci, this provides a novel anti-fibrotic mechanism [3].

Key Experimental Evidence & Protocols

The following table summarizes foundational experimental models and outcomes demonstrating this compound's efficacy against fibroblast proliferation and migration.

Experimental Model Treatment Groups Key Readouts & Results

| Human Dermal Fibroblasts (SSc & Healthy) [1] | • PDGF/TGF-β stimulation • + this compound (1-1000 nM) | • Scratch Assay: Concentration-dependent inhibition of scratch closure (proliferation/migration). • Western Blot: Reduced expression of α-SMA and fibronectin. | | Retinal Pigment Epithelial (RPE) Cells [2] | • TGF-β2 (10 ng/mL, 2 days) • + this compound (1 µM, 4 days) | • qPCR/Immunocytochemistry: Reversed EMT signatures (↑ ZO-1, ↓ αSMA, vimentin, fibronectin). • Seahorse XF Analyzer: Normalized elevated glycolysis and glycolytic reserve. | | Mouse Model of Subretinal Fibrosis [2] | • Two-stage laser-induced fibrosis • Intravitreal this compound injection | • Immunohistochemistry: Significantly reduced collagen-1+ fibrotic lesion size and Isolectin B4+ neovascularization. | | Rat Bleomycin Model of Lung Fibrosis [3] | • Bleomycin instillation • Oral this compound | • Lung Histology: Ablated the increase in lung mast cells and reduced high tissue density frequency (HDFm). |

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways inhibited by this compound and the resulting biological effects, integrating direct and indirect mechanisms from the search results.

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR TGFβ TGFβ TGFR TGFR TGFβ->TGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR SCF SCF cKit cKit SCF->cKit Proliferation Proliferation PDGFR->Proliferation Migration Migration PDGFR->Migration TGFR->Migration Activation Activation TGFR->Activation EMT EMT TGFR->EMT Glycolysis Glycolysis TGFR->Glycolysis FGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis MastCellSurvival MastCellSurvival cKit->MastCellSurvival This compound This compound This compound->PDGFR This compound->TGFR This compound->FGFR This compound->VEGFR This compound->cKit Inhibits Inhibits

This compound's multi-target mechanism inhibits key receptors to block pro-fibrotic processes.

Conclusion and Research Outlook

This compound is a multi-targeted agent that combats fibrosis by concurrently inhibiting fibroblast proliferation and migration, reversing myofibroblast activation and EMT, reprogramming cellular metabolism, and dampening pro-fibrotic immune responses [2] [1] [3].

Future research continues to refine its use, exploring its effects in novel tissue contexts and identifying circulating biomarkers to monitor treatment response in patients, highlighting a move towards more personalized antifibrotic therapy [4] [5].

References

Nintedanib role in vascular remodeling and inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Signaling Pathways

Nintedanib exerts its effects by targeting specific receptor tyrosine kinases. The diagram below illustrates its primary mechanism for inhibiting vascular remodeling.

G Stimuli Pro-fibrotic/inflammatory Stimuli (Pressure overload, Radiation, Hypoxia) GrowthFactors Growth Factor Release (PDGF, FGF, VEGF) Stimuli->GrowthFactors RTKs Receptor Tyrosine Kinases (RTKs) (VEGFR, PDGFR, FGFR) GrowthFactors->RTKs DownstreamSig Downstream Signaling Activation (SMAD, ERK, AKT pathways) RTKs->DownstreamSig CellularProcesses Pro-fibrotic/-inflammatory Processes DownstreamSig->CellularProcesses SubProcess1 • Fibroblast activation • Myofibroblast transformation DownstreamSig->SubProcess1 SubProcess2 • Endothelial-Mesenchymal Transition (EndMT) • Smooth muscle cell proliferation DownstreamSig->SubProcess2 SubProcess3 • ECM protein production (Collagen, Fibronectin, α-SMA) DownstreamSig->SubProcess3 SubProcess4 • Pro-inflammatory cytokine release (IL-6, TNF-α, TGF-β1) DownstreamSig->SubProcess4 PathologicalOutcome Pathological Outcome CellularProcesses->PathologicalOutcome Outcome2 Tissue Fibrosis SubProcess1->Outcome2 Outcome1 Vascular Remodeling (Neointima, medial thickening) SubProcess2->Outcome1 SubProcess3->Outcome2 Outcome3 Inflammation SubProcess4->Outcome3 Outcome4 Organ Dysfunction Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4 This compound This compound This compound->RTKs  Inhibits This compound->DownstreamSig  Blocks

This compound inhibits key receptors and downstream signaling to prevent vascular remodeling and inflammation.

Detailed Experimental Models and Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.

In Vitro Model: Inhibiting Endothelial-Mesenchymal Transition (EndMT) [1]
  • Cell Type: Primary Human Pulmonary Microvascular Endothelial Cells (HPMVECs).
  • Culture Conditions: Grown in Microvascular Endothelial Cell Growth Medium-2.
  • EndMT Induction: Cells were stimulated with a cytokine cocktail of TGF-β2 (2.5 ng/mL), TNF-α (2 ng/mL), and IL-1β (4 ng/mL) for 48 hours.
  • This compound Treatment: Cells were pre-incubated with 1 μM this compound for 3 hours before cytokine stimulation.
  • Outcome Measures:
    • Western Blotting: Expression of endothelial markers (vWF, CD31) and mesenchymal markers (fibronectin, collagen 1) was analyzed to confirm EndMT.
In Vivo Model: Cardiac Pressure Overload [2]
  • Animal Model: 10-week-old C57BL/6J male mice.
  • Disease Induction: Transverse Aortic Constriction (TAC) surgery to create pressure overload-induced heart failure.
  • This compound Treatment: 50 mg/kg administered once daily by oral gavage. Treatment started one day before surgery and continued up to 16 weeks post-TAC. In a separate regimen, treatment was stopped at 8 weeks to assess persistence of effects.
  • Functional & Tissue Analysis:
    • Echocardiography: Serial measurements of ejection fraction (EF), fractional shortening (FS), and left ventricular dimensions.
    • Histology: Masson's Trichrome staining of heart sections for collagen deposition (fibrosis) and measurement of cardiomyocyte cross-sectional area.
    • Molecular Analysis: Western blot for phospho-SMAD3 and other proteins; qPCR for collagen genes (COL1A1, COL3A1).

Quantitative Efficacy Data from Key Studies

The table below consolidates key quantitative findings from the research, demonstrating this compound's efficacy through measurable parameters.

Study Model Dosage & Regimen Key Quantitative Findings vs. Control
Murine Cardiac Pressure Overload [2] 50 mg/kg/day, oral gavage Prevented TAC-induced decline in cardiac function (EF, FS); reduced cardiac fibrosis; decreased HW/TL ratio; lower expression of COL1A1 and COL3A1.
Rat Pulmonary Arterial Hypertension [1] 50 mg/kg/day, oral gavage for 2 weeks Improved pulmonary hemodynamics; significant reduction in neointimal lesions and medial wall thickening of pulmonary arteries.

| Murine Radiation-Induced Lung Injury [3] | 40 mg/kg (low) and 80 mg/kg (high), daily gavage | Acute Phase (14 days): Dose-dependent reduction in serum IL-6, TNF-α, and TGF-β1. Smad2+ area: Low-dose ~7.4%, High-dose ~5.6% (vs. higher in RT group). Chronic Phase (3 months): Signlower lower Ashcroft score (fibrosis); reduced αSMA-positive area. |

Future Research and Clinical Implications

The evidence supports this compound's potential as a multi-targeted agent against pathological remodeling. Future work should focus on:

  • Clinical Translation: Validating these preclinical benefits in human trials for conditions like heart failure with preserved ejection fraction (HFpEF) and pulmonary arterial hypertension (PAH) [2] [1].
  • Combination Therapies: Exploring upfront combination regimens, such as this compound with anti-inflammatory agents (e.g., tacrolimus and prednisolone), which have shown promise in improving lung function in Progressive Pulmonary Fibrosis [4].
  • Safety and Monitoring: While effective, this compound has been "incriminated" in rare cases of drug-associated ANCA-associated vasculitis, highlighting the need for awareness and monitoring of this potential adverse drug reaction [5].

References

Comprehensive Application Notes and Protocols: RP-HPLC Method Validation for Nintedanib Analysis in Pharmaceutical Formulations and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nintedanib and Analytical Method Importance

This compound (NTB) is an orally administered multiple tyrosine kinase inhibitor that competitively inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) due to its unique ATP-binding pocket properties. This triple angiokinase inhibitor is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and non-small cell lung cancer (NSCLC) in combination with docetaxel. According to the Biopharmaceutical Classification System (BCS), this compound is classified as a Class II drug, characterized by low aqueous solubility (0.0309 mg/mL) and very low oral bioavailability (approximately 4.7%), primarily due to extensive first-pass metabolism mediated by CYP3A4 enzymes and P-glycoprotein efflux [1] [2].

The development of robust analytical methods for quantifying this compound is essential for various stages of drug development, including formulation optimization, stability testing, and bioavailability studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a fundamental analytical technique for this compound quantification due to its sensitivity, precision, and ability to separate the drug from its degradation products and complex matrices. The method validation process ensures that analytical procedures yield reliable results that can be scientifically defended, meeting regulatory requirements set forth by the International Council for Harmonisation (ICH) and other regulatory bodies [1] [3] [2]. This document presents comprehensive application notes and detailed protocols for the validation of RP-HPLC methods for this compound analysis, incorporating both traditional and Quality by Design (QbD) approaches.

Table 1: Summary of Reported RP-HPLC Methods for this compound Analysis

Application Stationary Phase Mobile Phase Composition Detection Wavelength (nm) Retention Time (min) Linearity Range
Pharmaceutical Formulations [1] Shimadzu C18 (250 × 4.6 mm, 5 µm) 0.1% TEA (pH 3):ACN (35:65) 390 6.77 ± 0.00 0.5-4.5 µg/mL
Bulk Drug & Tablets [4] Waters C18 (250 × 4.6 mm, 5 µm) Phosphate buffer:ACN (45:55) 243 4.398 0-50 µg/mL
QbD Approach [3] C18 column Specific composition not detailed 392 6.14 Not specified
Forced Degradation Studies [5] Supelco Ascentis C18 (150 × 4.6 mm, 5 µm) Water (pH 3):Methanol (10:90) 390 Not specified Not specified

Method Development and Quality by Design Approach

Systematic Method Development Strategy

The development of a reliable chromatographic method for this compound analysis requires systematic optimization of multiple parameters to achieve adequate separation, symmetric peak shape, and acceptable retention. Initial method development should investigate different stationary phases including various C18 columns from different manufacturers (Luna, Phenomenex, Chromasol, Shimadzu) to assess their selectivity for this compound. The mobile phase composition represents another critical parameter, with common aqueous modifiers including phosphate buffers (pH 4.5-6.8), 0.1% trifluoroacetic acid (TFA), and 0.1% triethylamine (TEA), typically combined with acetonitrile as the organic modifier due to its favorable UV transparency and viscosity properties [1] [2].

The isocratic elution mode has been successfully employed for this compound separation, with optimized mobile phase ratios typically ranging from 35:65 to 45:55 (aqueous:organic). The mobile phase pH significantly influences the ionization state of this compound (pKa = 7.23) and consequently its retention characteristics. Acidic pH conditions (pH 3.0) have been shown to enhance peak symmetry and improve separation efficiency by suppressing silanol interactions. Other optimized chromatographic parameters include a flow rate of 1.0 mL/min, column temperature of 25-30°C, and detection wavelengths between 243-392 nm, with 390 nm being most commonly employed due to the strong absorption maximum of this compound at this wavelength [1] [2] [5].

Quality by Design Principles

The Quality by Design (QbD) approach implements a systematic framework for method development that emphasizes thorough understanding and control of the analytical procedure based on sound science and quality risk management. In accordance with ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP) and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) that significantly impact method performance [3] [6].

A two-level, two-factorial design with predetermined design specifications using Design Expert software has been successfully applied to this compound method development. This statistical approach enables researchers to efficiently explore the multivariate relationships between method parameters (e.g., mobile phase composition, pH, column temperature) and performance characteristics (e.g., retention time, peak asymmetry, resolution). The Principal Component Analysis (PCA) multivariate statistical tool can further be employed to evaluate the effects and relationships of different variables, facilitating method optimization [3] [7] [6]. The QbD approach leads to the establishment of a Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality method performance.

G QbD_Approach QbD Methodology for HPLC Method Development ATP Define Analytical Target Profile (ATP) QbD_Approach->ATP CMA Identify Critical Method Attributes (CMAs) ATP->CMA CMP Identify Critical Method Parameters (CMPs) CMA->CMP DoE Design of Experiments (DoE) CMP->DoE Data_Analysis Multivariate Data Analysis DoE->Data_Analysis MODR Establish Method Operable Design Region (MODR) Data_Analysis->MODR Control Implement Control Strategy MODR->Control

Standard Laboratory Protocol for this compound RP-HPLC Analysis

Equipment and Reagents Setup
  • Chromatographic System: Shimadzu LC-2010 CHT HPLC system or equivalent, equipped with quaternary pumps, degasser, auto-sampler, column oven, and UV or PDA detector [1]
  • Data Processing: Empower 3.0 chromatography software or equivalent [7]
  • Analytical Balance: Sartorius AG or equivalent balance with 0.1 mg sensitivity [1]
  • pH Meter: Eutech Instruments pH 510 or equivalent with calibration certificates [1]
  • Ultrasonic Bath: GT Sonic or equivalent for mobile phase degassing [1]
  • Column: Shimadzu C18 column (250 × 4.6 mm, 5 µm particle size) or equivalent [1]
  • Chemicals: HPLC grade acetonitrile, methanol, triethylamine (TEA), orthophosphoric acid (OPA), and Milli-Q water [1]
  • Reference Standard: this compound ≥98% purity (Sigma-Aldrich) [1]
Mobile Phase Preparation
  • Aqueous Phase: Add 1.0 mL of triethylamine (TEA) to 1000 mL of HPLC grade water to prepare 0.1% v/v TEA solution. Adjust pH to 3.0 using orthophosphoric acid (OPA). Filter through 0.22 µm membrane filter under vacuum [1] [2].
  • Organic Phase: Use HPLC grade acetonitrile as received. Filter through 0.22 µm membrane filter if particulate matter is present [1].
  • Final Mobile Phase: Combine filtered aqueous phase and organic phase in the ratio of 35:65 (aqueous:organic). Transfer to clean glass reservoir and degas by sonication for 10 minutes [1].
Standard Solution Preparation
  • Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution [1].
  • Working Standard Solutions: Prepare serial dilutions from stock solution using diluent (methanol:water, 80:20) to obtain concentrations spanning the range of 0.5-4.5 µg/mL for calibration curve construction [1].
  • Quality Control Samples: Prepare at low, medium, and high concentrations within the calibration range for method validation [1].
Chromatographic Procedure
  • System Equilibration: Install the C18 column and equilibrate with mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved [1].
  • Detector Configuration: Set detection wavelength to 390 nm and allow the UV lamp to warm up for at least 15 minutes [1].
  • Temperature Settings: Maintain column temperature at 25°C and auto-sampler temperature at 15°C [1] [5].
  • Injection Volume: Program auto-sampler for 20 µL injection volume with needle wash between injections [1].
  • Run Time: Set method run time to 10 minutes with this compound eluting at approximately 6.77 minutes [1].
  • Sequence Setup: Program injection sequence beginning with blank (diluent), followed by calibration standards, and then test samples [1].

Forced Degradation Studies Protocol

Stress Conditions and Sample Preparation

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions, demonstrating that the method can accurately quantify the active ingredient in the presence of its degradation products [1] [5].

Table 2: Recommended Forced Degradation Conditions for this compound

Stress Condition Procedure Recommended Duration Acceptance Criteria
Acidic Hydrolysis Expose to 0.1N HCl at room temperature 24 hours Significant degradation (5-20%)
Alkaline Hydrolysis Expose to 0.1N NaOH at room temperature 24 hours Significant degradation (5-20%)
Oxidative Degradation Treat with 3% H₂O₂ at room temperature 24 hours Significant degradation (5-20%)
Photolytic Degradation Expose to UV light (200 Watt hours/m²) 24 hours Monitor for degradation
Thermal Degradation Heat solid sample at 80°C 24 hours Monitor for degradation
Degradation Sample Analysis
  • Stress Testing: Subject this compound standard solution (1.5 µg/mL) to each stress condition listed in Table 2. For acid and base hydrolysis, neutralize the solutions after stress exposure [1] [5].
  • Sample Preparation: After stress exposure, dilute samples appropriately with mobile phase to achieve concentration within linearity range [1].
  • Chromatographic Analysis: Inject stressed samples using the validated chromatographic conditions and record chromatograms [1].
  • Peak Purity Assessment: Use PDA detector to assess peak purity of this compound peak in stressed samples to ensure no co-eluting degradation products [1].
  • Data Interpretation: Calculate percentage degradation based on peak area reduction compared to unstressed control. Identify retention times of major degradation products [1].

Research indicates that this compound is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions, while demonstrating relative stability under thermal and alkaline conditions [3]. The method should effectively separate all degradation products from the main this compound peak, demonstrating method specificity and its stability-indicating properties.

Bioanalytical Method Application for Plasma Samples

Sample Preparation Protocol

The analysis of this compound in biological matrices requires additional sample preparation steps to remove proteins and other interfering components while maintaining adequate recovery and sensitivity [7] [6] [8].

  • Plasma Collection: Collect blood samples in heparinized or EDTA-coated tubes and separate plasma by centrifugation at 3000 rpm for 10 minutes [7].
  • Protein Precipitation: Transfer 500 µL of plasma to a clean microcentrifuge tube. Add 1000 µL of acetonitrile as precipitating solvent. Vortex mix for 30 seconds [7] [8].
  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins [7].
  • Supernatant Collection: Carefully transfer the clear supernatant to a clean glass tube [7].
  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C [7].
  • Reconstitution: Reconstitute the residue with 200 µL of mobile phase and vortex mix for 30 seconds [7].
  • Injection: Transfer to HPLC vials and inject 20-50 µL into the chromatographic system [7].
Bioanalytical Method Validation Parameters
  • Linearity: The method should demonstrate linearity over the concentration range of 15-750 ng/mL for plasma samples with a correlation coefficient (r²) ≥ 0.99 [7] [6].
  • Precision and Accuracy: Quality control samples at low, medium, and high concentrations should show intra-day and inter-day precision <15% RSD and accuracy of 85-115% [7].
  • Extraction Recovery: Recovery of this compound from plasma should be consistent and >98% with minimal matrix effect [7].
  • Selectivity: Chromatograms of blank plasma should show no interfering peaks at the retention time of this compound [7] [8].
  • Stability: Demonstrate stability of this compound in plasma through freeze-thaw, short-term temperature, and post-preparative stability studies [7].

G Plasma_Analysis Plasma Sample Analysis Workflow Sample_Collection Plasma Collection (Centrifuge at 3000 rpm, 10 min) Plasma_Analysis->Sample_Collection Protein_Precipitation Protein Precipitation (Add ACN 1:2 v/v) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation (10,000 rpm, 10 min, 4°C) Protein_Precipitation->Centrifugation Evaporation Evaporation (Nitrogen stream, 40°C) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile phase) Evaporation->Reconstitution HPLC_Analysis HPLC Analysis (Injection 20-50 µL) Reconstitution->HPLC_Analysis

Method Validation

Validation Parameters and Acceptance Criteria

Method validation establishes documented evidence that the analytical procedure is suitable for its intended use. The following table summarizes key validation parameters and their acceptance criteria for this compound RP-HPLC methods based on ICH Q2(R1) guidelines [1] [3] [2].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Methods

Validation Parameter Experimental Procedure Acceptance Criteria Reported Results
Linearity Analyze minimum of 6 concentrations in range 0.5-4.5 µg/mL Correlation coefficient (r²) ≥ 0.999 r² = 0.999 [1]
Precision
- System Precision Six replicate injections of standard %RSD ≤ 2.0 %RSD = 0.04 [1]
- Method Precision Six sample preparations %RSD ≤ 2.0 %RSD = 0.468 [1]
Accuracy Recovery at 3 levels (80%, 100%, 120%) Recovery 98-102% 99.391 ± 0.468% [1]
Specificity Resolution from closest degradation product Resolution ≥ 2.0 No interference [1]
LOD Signal-to-noise ratio 3:1 - 1.4121 µg/mL [3]
LOQ Signal-to-noise ratio 10:1 - 4.2790 µg/mL [3]
Robustness Deliberate variations in flow, pH, temperature %RSD ≤ 2.0 System suitable parameters within limits [1]
System Suitability Testing

System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated before sample analysis [1]:

  • Theoretical Plates: Not less than 2000, indicating column efficiency
  • Tailing Factor: Not more than 2.0, indicating symmetric peak shape
  • Relative Standard Deviation: Not more than 2.0% for six replicate injections
  • Retention Time: %RSD not more than 1.0% for replicate injections

Conclusion

The RP-HPLC methods detailed in these application notes provide robust analytical procedures for the quantification of this compound in pharmaceutical formulations and biological matrices. The validated methods demonstrate excellent sensitivity, precision, and accuracy while effectively separating this compound from its degradation products, confirming their stability-indicating properties. The incorporation of QbD principles in method development establishes a scientific basis for understanding method capabilities and limitations while providing a framework for continuous improvement. These methods are suitable for application in quality control laboratories, pharmaceutical development, and bioavailability studies, supporting the ongoing development and evaluation of this compound-containing products for the treatment of pulmonary fibrotic diseases.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Method Development for Nintedanib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nintedanib and Stability-Indicating Methods

This compound is a triple tyrosine kinase inhibitor therapeutic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and chronic fibrosing interstitial lung diseases with a progressive phenotype. [1] As a small molecule tyrosine kinase inhibitor, this compound competitively binds to the intracellular adenosine triphosphate (ATP) binding site of growth factor receptors including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). [1] This mechanism ultimately inhibits fibroblast proliferation and migration, effectively attenuating angiogenesis within the lungs and reducing fibrosis progression.

The development of stability-indicating methods is a critical requirement in pharmaceutical analysis to ensure the identity, potency, purity, and performance of drug substances and products throughout their shelf life. These methods are specifically designed to separate and quantify the active pharmaceutical ingredient while effectively resolving it from its potential degradation products. For this compound, which demonstrates susceptibility to degradation under various stress conditions, a well-validated stability-indicating method becomes essential for accurate quantification in both bulk drugs and pharmaceutical formulations, including novel delivery systems such as nanostructured lipid carriers. [2] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide the framework for conducting forced degradation studies and validating analytical procedures to demonstrate the stability-indicating capability of the method.

Analytical Method Development and Optimization

RP-HPLC Method Parameters

The reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed and validated as a stability-indicating tool for this compound analysis. The optimized chromatographic conditions provide excellent separation of this compound from its degradation products, ensuring accurate quantification in stability studies. [2]

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification Alternative Conditions
Column Shimadzu C18 (250 × 4.6 mm, 5 µm) YMC Pack ODS-AQ (C18) (250 × 4.6 mm; 5 µm)
Mobile Phase 0.1% v/v triethylamine in water:ACN (35:65% v/v) Water:ACN (pH 3.0 with OPA) through gradient elution
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 390 nm 210 nm
Column Temperature Ambient Ambient
Injection Volume 10 µL (typical) 10-20 µL
Retention Time 6.77 ± 0.00 min Variable based on gradient

The method employs isocratic elution with a runtime of approximately 15-20 minutes, allowing for high-throughput analysis in quality control settings. The retention time of this compound has demonstrated excellent reproducibility at 6.77±0.00 minutes with a correlation coefficient of 0.999, confirming the linearity of the method in the concentration range of 0.5 µg/mL to 4.5 µg/mL. [2] The alternative method utilizing gradient elution with pH-adjusted mobile phase (pH 3.0 with orthophosphoric acid) offers additional flexibility for resolving multiple degradation products formed under different stress conditions. [3]

Forced Degradation Studies Protocol

Forced degradation studies are conducted to validate the stability-indicating nature of the analytical method and to identify the intrinsic stability characteristics of the drug substance. The following comprehensive protocol outlines the standard operating procedure for conducting forced degradation studies on this compound:

  • Acidic Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 0.1N HCl and heat at 60°C for 2 hours. Neutralize with 0.1N NaOH before analysis. This condition helps identify acid-labile degradation products. [3]
  • Alkaline Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 0.1N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1N HCl before analysis. This condition helps identify base-catalyzed degradation products. [3]
  • Oxidative Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 3% hydrogen peroxide and store at room temperature for 30 minutes. This condition evaluates susceptibility to oxidative degradation. [3]
  • Thermal Degradation: Expose solid this compound to dry heat at 60°C for 2 weeks in a stability chamber. Prepare fresh solution after exposure for analysis. This assesses thermal stability of the drug substance. [3]
  • Photolytic Degradation: Expose solid this compound to UV light (200 watt hours/m²) and visible light (1.2 million lux hours) in a photostability chamber. Prepare fresh solution after exposure for analysis. This evaluates photosensitivity of the drug substance. [3]

All degradation samples should be analyzed against freshly prepared this compound reference standard at appropriate concentrations. The separation efficiency should be evaluated by ensuring baseline separation of degradation products from the this compound peak, confirming the specificity of the method.

Experimental Results and Method Validation

Degradation Profile and Method Validation

The forced degradation studies revealed that this compound exhibits specific vulnerability under different stress conditions, with the formation of distinct degradation products:

Table 2: Summary of Forced Degradation Results and Method Validation Data

Parameter Results Validation Specifications
Acid Degradation Two new impurities observed Peak purity of this compound > 999
Base Degradation One new impurity observed Resolution from main peak > 2.0
Oxidative Degradation One new impurity observed Peak purity of this compound > 999
Thermal Degradation No new impurities observed Consistent with stable compound
Photolytic Degradation No new impurities observed Consistent with stable compound
Linearity Range 0.5 µg/mL to 4.5 µg/mL R² = 0.999
Recovery at 1.5 µg/mL 99.391 ± 0.468% Within 98-102%
Precision (% RSD) 0.04% for six replicates ≤ 2.0%
LOQ 2 µg/mL [3] S/N > 10

The method validation conducted in accordance with ICH guidelines demonstrated that the developed RP-HPLC method is accurate, precise, and specific for the quantification of this compound. The excipients in pharmaceutical formulations did not interfere with the determination of this compound, confirming the specificity of the method for its intended application. [2] The precision of the method was exceptional, with % RSD of 0.04 for six replicate standards, indicating excellent reproducibility of the analytical procedure.

Method Validation Protocol

The following protocol outlines the comprehensive validation procedure for the this compound stability-indicating method according to ICH Q2(R1) guidelines:

  • Specificity: Prepare individual solutions of this compound and potential degradation products (from forced degradation studies). Inject separately and in mixture to demonstrate baseline separation and peak purity using photodiode array detection. No interference should be observed at the retention time of this compound from degradation products or formulation excipients. [2]
  • Linearity: Prepare this compound standard solutions at a minimum of five concentration levels ranging from 25% to 150% of the target concentration (typically 0.5 µg/mL to 4.5 µg/mL). [2] Plot peak area versus concentration and calculate the correlation coefficient, which should be not less than 0.999.
  • Accuracy: Conduct recovery studies by spiking this compound reference standard into placebo formulation at three concentration levels (80%, 100%, and 120% of target concentration). Calculate percentage recovery for each level, which should be within 98-102%. [2]
  • Precision:
    • Repeatability: Inject six individual preparations of this compound at 100% concentration and calculate % RSD of peak areas, which should not be more than 2.0%.
    • Intermediate Precision: Perform the analysis on different days, with different analysts, and using different instruments. The % RSD between the two sets of results should not be more than 2.0%.
  • Robustness: Deliberately vary method parameters including flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and detection wavelength (±2 nm). Evaluate the system suitability parameters to ensure the method remains unaffected by small variations.

Applications and Clinical Pharmacology

Application to Nanostructured Lipid Carriers

The developed stability-indicating RP-HPLC method has been successfully applied to the quantification of this compound in novel drug delivery systems, particularly nanostructured lipid carriers (NLCs). This application is crucial for determining the entrapment efficiency and drug loading in these advanced delivery systems designed to improve the therapeutic profile of this compound. The method effectively separates this compound from lipid components and provides accurate quantification without interference, demonstrating its versatility beyond conventional dosage forms. [2] The application to NLCs represents a significant advancement in formulation science for this compound, potentially addressing challenges associated with its poor bioavailability and gastrointestinal adverse effects.

Clinical Pharmacology and Mechanism of Action

This compound exerts its therapeutic effects through a multitargeted mechanism of action, competitively inhibiting receptor tyrosine kinases including FGFR, PDGFR, and VEGFR. [1] This inhibition blocks intracellular signaling pathways critical for the proliferation and differentiation of fibroblasts, which play a central role in the pathogenesis of pulmonary fibrosis. Beyond its direct antifibrotic effects, recent research has elucidated that this compound also modulates inflammatory responses in epithelial cells and inhibits the fibroblast-to-myofibroblast transition, key processes in the progression of radiation-induced pulmonary fibrosis. [4] The drug follows linear pharmacokinetics with peak plasma concentrations achieved within 2-4 hours when administered with food, and it has an absolute bioavailability of 4.7% due to extensive first-pass metabolism. [1]

Visual Experimental Protocols

To enhance understanding of the experimental workflows and mechanistic actions, the following diagrams provide visual representations of the key protocols and pathways:

This compound Mechanism and Experimental Workflow

G cluster_workflow Experimental Workflow This compound This compound Receptors Kinase Receptors (FGFR, PDGFR, VEGFR) This compound->Receptors Binds Signaling Downstream Signaling (PI3K/AKT, MAPK, TGF-β/Smad) Receptors->Signaling Inhibits Effects Biological Effects Signaling->Effects Reduces Fibrosis ↓ Fibrosis Progression Effects->Fibrosis Inflammation ↓ Inflammation Effects->Inflammation FMT ↓ Fibroblast-to-Myofibroblast Transition Effects->FMT SamplePrep Sample Preparation ForcedDeg Forced Degradation Studies SamplePrep->ForcedDeg HPLC HPLC Analysis ForcedDeg->HPLC Validation Method Validation HPLC->Validation Application Formulation Application Validation->Application

HPLC Analysis and Stress Degradation Pathways

G cluster_hplc HPLC Analysis Protocol cluster_stress Stress Degradation Pathways Column C18 Column (250 × 4.6 mm, 5 µm) MobilePhase Mobile Phase: 0.1% TEA in Water:ACN (35:65) Column->MobilePhase Flow Flow Rate: 1.0 mL/min MobilePhase->Flow Detection Detection: 390 nm Flow->Detection RT Retention Time: 6.77 min Detection->RT Acid Acidic Conditions (0.1N HCl, 60°C/2h) • Two impurities Base Alkaline Conditions (0.1N NaOH, 60°C/2h) • One impurity Oxidative Oxidative Conditions (3% H₂O₂, RT/30min) • One impurity Thermal Thermal Conditions (60°C/2 weeks) • No degradation Photolytic Photolytic Conditions (UV/Visible light) • No degradation

Conclusion

The developed stability-indicating RP-HPLC method for this compound represents a robust analytical tool that effectively separates the drug substance from its degradation products formed under various stress conditions. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. The application of this method to novel drug delivery systems such as nanostructured lipid carriers highlights its versatility and reliability in supporting formulation development and quality control of this compound-containing products. Furthermore, the elucidated mechanisms of action of this compound, including suppression of epithelial cell inflammatory response and inhibition of fibroblast-to-myofibroblast transition through modulation of key signaling pathways, provide valuable insights for researchers and clinicians working in the field of pulmonary fibrosis. These application notes and protocols serve as a comprehensive resource for scientists engaged in the analysis, development, and evaluation of this compound formulations.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Nintedanib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nintedanib Stability Profile

This compound is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), and other chronic fibrosing interstitial lung diseases. As a small molecule therapeutic with complex chemical structure, this compound is susceptible to various degradation pathways that can impact its safety, efficacy, and shelf life. Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that aim to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies provide vital information for formulation development, packaging selection, and storage condition establishment while supporting regulatory submissions.

The chemical structure of this compound contains several labile functional groups that may be susceptible to hydrolytic, oxidative, photolytic, and thermal degradation. Understanding these vulnerabilities through systematically designed forced degradation studies enables pharmaceutical scientists to develop robust drug products with optimal stability profiles. This document presents comprehensive application notes and detailed experimental protocols for conducting forced degradation studies on this compound, incorporating the most recent research findings and analytical approaches to support drug development activities.

Forced Degradation Behavior of this compound

Summary of Degradation Patterns

This compound undergoes significant degradation under various stress conditions, with particular susceptibility to hydrolytic environments and oxidative stressors. A recent systematic forced degradation study characterized nine degradation products (DPs 1-9) formed under different stress conditions [1]. The drug substance demonstrated lability to acidic, neutral, and alkaline hydrolytic conditions, as well as hydrogen peroxide (H₂O₂) and AIBN-induced oxidative conditions. Interestingly, this compound exhibited stability to photolytic and thermal stress conditions, and also remained stable in oxidative reaction solutions containing FeCl₃ or FeSO₄ [1].

A significant finding from recent studies was the instability of this compound when its powder was stored with added sodium bicarbonate at 40°C/75% relative humidity for three months, suggesting potential compatibility issues with basic excipients in solid dosage forms [1]. Most notably, the study revealed the formation of a degradation product upon acid hydrolysis containing a free aromatic amine moiety, which is considered a structural alert for mutagenicity [1]. This finding has important implications for formulation strategies and storage condition establishment to prevent the formation of this potentially genotoxic impurity.

Table 1: Summary of this compound Forced Degradation Conditions and Outcomes

Stress Condition Details Degradation Outcome Key Degradation Products
Acid Hydrolysis 0.1M HCl, reflux at 70°C Significant degradation DP with aromatic amine (mutagenic alert)
Alkaline Hydrolysis 0.1M NaOH, reflux at 70°C Significant degradation Multiple products (DPs 1-9)
Neutral Hydrolysis Water, reflux at 70°C Moderate degradation Not specified
Oxidative (H₂O₂) 3% H₂O₂, room temperature Significant degradation Multiple products (DPs 1-9)
Oxidative (AIBN) AIBN, reflux at 70°C Significant degradation Multiple products (DPs 1-9)
Photolytic ICH Q1B conditions Stable No significant degradation
Thermal Solid state, 70°C Stable No significant degradation
Metal-catalyzed Oxidation FeCl₃/FeSO₄ Stable No significant degradation
Recent Research on Degradation Behavior

Recent analytical studies have further elucidated this compound's degradation behavior. A 2024 study developed a novel reversed-phase HPLC (RP-HPLC) method for this compound quantification that successfully separated degradants formed through oxidative, photolytic, and hydrolytic processes [2]. The method utilized a Shimadzu C18 column (250 × 4.6 mm, 5 µm) with isocratic elution comprising 0.1% v/v triethylamine (TEA) in HPLC-grade water and acetonitrile (65:35% v/v) at a flow rate of 1.0 mL/min, detecting this compound at a retention time of 6.77 minutes with UV detection at 390 nm [2]. This method was validated according to ICH guidelines and demonstrated linearity in the concentration range of 0.5-4.5 µg/mL with a correlation coefficient of 0.999, making it suitable for the analysis of this compound in bulk drugs and pharmaceutical formulations.

Another study applied UHPLC-Q-TOF/MS/MS and NMR techniques to characterize this compound degradation products, establishing comprehensive mass fragmentation pathways that facilitated the structural elucidation of degradation products [1]. The combination of these advanced analytical techniques enabled researchers to propose degradation mechanisms and assess the physicochemical and ADMET properties of the drug and its degradation products using predictive software, providing a more comprehensive understanding of this compound's stability profile [1].

Experimental Protocols for Forced Degradation Studies

Hydrolytic Degradation Studies
3.1.1 Acid and Base Catalyzed Hydrolysis

Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions and identify the resulting degradation products.

Materials and Reagents:

  • This compound drug substance (≥98% purity)
  • Hydrochloric acid (HCl, 0.1M)
  • Sodium hydroxide (NaOH, 0.1M)
  • High-purity water (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • pH adjustment solutions

Procedure:

  • Prepare separate solutions of this compound in 0.1M HCl, 0.1M NaOH, and neutral water at a concentration of 1 mg/mL
  • Transfer the solutions to round-bottom flasks equipped with reflux condensers
  • Add few glass beads or porcelain pieces to prevent bumping
  • Reflux at 70°C for 12 hours or until 5-20% degradation is achieved
  • Conduct all reflux operations in a fume hood for safety
  • After stress testing, cool the solutions to room temperature
  • Neutralize the acid and base stressed samples before analysis
  • Prepare a stressed solution at higher concentration than test concentration, then dilute in appropriate diluent to achieve test concentration for optimal peak shape in chromatographic analysis [3]

Notes: For drug substances with poor aqueous solubility, use acetonitrile as a co-solvent (typically 20-30% v/v) as it is relatively inert compared to methanol, which may participate in degradation reactions. Acetonitrile may degrade under extreme pH conditions to form acetamide or acetic acid, which can appear as early eluting peaks in RP-HPLC; these can be identified through stressed blank solutions [3].

Oxidative Degradation Studies

Objective: To investigate the oxidative degradation behavior of this compound and characterize the resulting degradation products.

Materials and Reagents:

  • This compound drug substance (≥98% purity)
  • Hydrogen peroxide (H₂O₂, 3%)
  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)
  • High-purity water (HPLC grade)
  • Acetonitrile (HPLC grade)

Procedure:

  • Prepare this compound solution at 1 mg/mL concentration in 3% hydrogen peroxide
  • For comparison, prepare solution in AIBN (concentration not specified in literature)
  • Store the solutions in dark conditions at room temperature (25-30°C) with constant stirring for 24 hours or until 5-20% degradation is achieved [3]
  • Avoid using higher temperatures (>30°C) as oxygen content in solvent decreases with increasing temperature, potentially reducing reaction rates
  • After stress period, analyze samples using developed HPLC method
  • For certain compounds that undergo free radical initiation at elevated temperatures, higher temperature conditions may be applied

Notes: Oxidative degradation is one of the most common mechanisms of drug degradation. The use of AIBN as a free radical initiator provides complementary oxidative stress conditions to hydrogen peroxide, potentially generating different degradation products [1].

Photolytic Degradation Studies

Objective: To assess the photosensitivity of this compound and identify photodegradation products.

Materials and Reagents:

  • This compound drug substance (≥98% purity)
  • This compound drug product (capsule formulation)
  • Placebo formulation
  • Appropriate solvent for sample preparation

Procedure:

  • Prepare samples of drug substance, drug product, and placebo
  • Expose samples to combined UV and visible light following ICH Q1B guidelines
  • Specific exposure conditions: 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV light [3]
  • For confirmatory studies, expose samples to three times the ICH recommended light exposure
  • Maintain appropriate controls protected from light
  • Analyze exposed samples and controls using developed stability-indicating method

Notes: Photostability testing should be conducted in a calibrated photostability chamber that controls both UV and visible light exposure. Samples should be positioned to receive uniform illumination [3].

Thermal and Humidity Stress Studies

Objective: To evaluate the thermal and humidity-driven degradation of this compound.

Materials and Reagents:

  • This compound drug substance (≥98% purity)
  • This compound drug product (capsule formulation)
  • Placebo formulation
  • Desiccators or stability chambers with humidity control

Procedure:

  • For thermal stress:

    • Spread thin layer of drug substance in petri dish
    • Store at 70°C for 7 days (for drugs with melting point <150°C) [3]
    • For drugs with melting point >150°C, stress at 105°C
    • Monitor degradation at intermediate time points
  • For humidity stress:

    • Place samples in stability chambers maintaining 90% relative humidity
    • Store at 25°C for 7 days
    • Use saturated salt solutions to maintain specific humidity levels
    • Protect parallel control samples with desiccant
  • Analyze samples after stress period using validated stability-indicating method

Degradation Pathways and Mechanisms

G This compound This compound AcidicHydrolysis Acidic Hydrolysis (0.1M HCl, 70°C) This compound->AcidicHydrolysis BasicHydrolysis Basic Hydrolysis (0.1M NaOH, 70°C) This compound->BasicHydrolysis NeutralHydrolysis Neutral Hydrolysis (Water, 70°C) This compound->NeutralHydrolysis H2O2_Oxidation H₂O₂ Oxidation (3%, RT) This compound->H2O2_Oxidation AIBN_Oxidation AIBN Oxidation (Free radical) This compound->AIBN_Oxidation Photolytic Photolytic Stress (ICH Q1B) This compound->Photolytic Thermal Thermal Stress (70°C, solid) This compound->Thermal DP_AromaticAmine Degradation Product with Aromatic Amine (Mutagenic Alert) AcidicHydrolysis->DP_AromaticAmine DP1 Degradation Product 1 BasicHydrolysis->DP1 DP2 Degradation Product 2 BasicHydrolysis->DP2 DP3 Degradation Product 3 NeutralHydrolysis->DP3 DP4 Degradation Product 4 H2O2_Oxidation->DP4 DP5 Degradation Product 5 H2O2_Oxidation->DP5 DP6 Degradation Product 6 AIBN_Oxidation->DP6 DP7 Degradation Product 7 AIBN_Oxidation->DP7 DP8 Degradation Product 8 AIBN_Oxidation->DP8 DP9 Degradation Product 9 AIBN_Oxidation->DP9 Stable No Significant Degradation Photolytic->Stable Thermal->Stable

Diagram 1: this compound Degradation Pathways Under Various Stress Conditions

The degradation pathways of this compound involve several chemical mechanisms primarily driven by hydrolytic cleavage and oxidative processes. Under acidic conditions, this compound undergoes specific hydrolysis resulting in the formation of a degradation product containing a free aromatic amine moiety, which has been identified as a structure alert for mutagenicity [1]. This particular degradation pathway raises significant safety concerns and necessitates careful control during manufacturing and storage to prevent the formation of this potentially genotoxic impurity.

Under basic conditions, this compound undergoes ester hydrolysis and possibly amide bond cleavage, resulting in multiple degradation products. The oxidative degradation pathways involve free radical mechanisms when stressed with AIBN and peroxide-mediated oxidation with hydrogen peroxide, generating distinct degradation profiles in each case [1]. The stability of this compound under photolytic and thermal stress conditions suggests that the molecule lacks chromophores susceptible to light-induced reactions and has adequate thermal stability in the solid state, informing appropriate packaging and storage requirements.

Analytical Method Development and Validation

Stability-Indicating Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with PDA or UV detector
  • Shimadzu C18 column (250 × 4.6 mm, 5 µm) or equivalent
  • ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) for UPLC applications
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Triethylamine (TEA, HPLC grade)
  • Orthophosphoric acid (OPA)
  • High-purity water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: 0.1% v/v triethylamine in water (pH adjusted to 3.0 with OPA): Acetonitrile (35:65% v/v) [2]
  • Alternative Mobile Phase: Acetonitrile:methanol (90:10) and 0.1% formic acid (pH 3.0) for gradient elution [1]
  • Flow Rate: 1.0 mL/min (for conventional HPLC) or appropriate flow for UPLC systems
  • Detection Wavelength: 390 nm
  • Column Temperature: 25°C
  • Injection Volume: 20 µL
  • Run Time: 10-15 minutes (depending on method)

Method Validation Parameters:

  • Specificity: No interference from blank, placebo, or degradation products
  • Linearity: 0.5-4.5 µg/mL with correlation coefficient ≥0.999 [2]
  • Accuracy: Recovery rate of 99.391±0.468% for 1.5 µg/mL concentration [2]
  • Precision: %RSD for six replicate standards ≤0.04 [2]
  • Robustness: Evaluation of deliberate variations in mobile phase pH, composition, and temperature

Table 2: Advanced Analytical Techniques for Degradation Product Characterization

Analytical Technique Application in this compound Degradation Studies Key Information Obtained
UHPLC-Q-TOF/MS/MS Structural characterization of degradation products Accurate mass measurement, fragmentation patterns, elemental composition
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Definitive structure elucidation of major degradation products Molecular structure, atomic connectivity, stereochemistry
FT-IR Spectroscopy Functional group identification Characteristic vibrational modes of functional groups
HRMS High-resolution mass determination Exact molecular mass, confirmation of molecular formula
LC-MS/MS Identification and quantification of degradation products Structural information, sensitivity for trace analysis
Method Implementation and Application

The developed stability-indicating method should be applied to:

  • Analyze all forced degradation samples
  • Determine peak purity of this compound and major degradation peaks using PDA detection
  • Establish mass balance by adding together the assay value and levels of degradation products to see how closely these add up to 100% of initial value [3]
  • Identify critical peak pairs and potential co-elution issues
  • Monitor for non-UV active degradants by examining chromatograms at lower wavelengths (200-210 nm) or employing alternative detection techniques such as refractive index (RI) or evaporative light scattering (ELSD) detection

For mass balance calculations, acceptable criteria should be at least 95%. If mass balance is not achieved, investigation should include potential reasons such as: degradation products not eluting from HPLC column, degradation products not detected by the detector used, degradation products lost from sample matrix due to insolubility, volatility or adsorption losses, or parent compound lost from the sample [3].

Implications for Formulation Development and Storage

Formulation Strategy Based on Degradation Profile

The forced degradation studies of this compound provide critical insights for formulation development. The significant susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that this compound formulations should be protected from moisture exposure. This necessitates the use of moisture-resistant packaging and potentially the inclusion of desiccants in the primary packaging. The instability observed when this compound powder was stored with sodium bicarbonate at 40°C/75% RH for three months indicates incompatibility with basic excipients, which should be avoided in formulation design [1].

The stability of this compound under photolytic conditions suggests that specialized light-protective packaging may not be required, potentially simplifying packaging selection and reducing costs. However, the formation of a mutagenic degradation product under acidic hydrolysis conditions warrants careful consideration of gastric pH effects and potential enteric coating to protect the drug from acidic degradation in the stomach. The development of nanostructured lipid carriers (NLCs) for this compound has been explored to improve its low oral bioavailability (4.7%) and potentially enhance stability through encapsulation [2].

Storage Conditions and Shelf Life Determination

Based on the forced degradation results, this compound drug substance and products should be stored under controlled room temperature conditions (20-25°C) with protection from moisture. The recommended storage condition for this compound capsules is at room temperature between 68°F to 77°F (20°C to 25°C), keeping the medicine dry and protected from high heat [4]. Accelerated stability studies should focus primarily on humidity control rather than temperature or photostability, given the specific degradation profile observed.

The presence of a potentially mutagenic degradation product necessitates establishment of strict specifications for this impurity and implementation of controls during manufacturing and storage to prevent its formation. The drug product should be packaged in containers that provide adequate moisture barrier properties, such as HDPE bottles with desiccants or blister packs with high moisture barrier films.

Regulatory Considerations and Safety Implications

Mutagenic Degradation Product

The identification of a degradation product with a free aromatic amine moiety formed under acid hydrolysis conditions represents a significant regulatory concern due to its structural alert for mutagenicity [1]. According to ICH M7 guidelines, such compounds require strict control at threshold of toxicological concern (TTC) levels unless sufficient testing demonstrates absence of mutagenic potential. This finding necessitates:

  • Comprehensive mutagenicity testing of the isolated degradation product
  • Establishment of a strict specification limit based on the TTC concept (1.5 μg/day intake) if mutagenicity is confirmed
  • Implementation of robust controls during manufacturing and storage to prevent formation
  • Monitoring strategies in stability studies to track formation over the product shelf life
Analytical Procedure Lifecycle Management

The development of stability-indicating methods for this compound should follow the Analytical Procedure Lifecycle Management approach as outlined in ICH Q14, incorporating Quality by Design (QbD) principles. Method development should consider:

  • Defining the Analytical Target Profile (ATP) - identifying critical method attributes
  • Systematic method development - understanding the impact of method parameters on performance
  • Method validation per ICH Q2(R1) guidelines
  • Continuous method verification throughout the method lifecycle

The application of quality risk management tools (ICH Q9) should be employed to identify potential risks to method performance and implement appropriate controls.

Conclusion

Forced degradation studies of this compound have revealed a specific stability profile characterized by significant susceptibility to hydrolytic degradation across acidic, neutral, and alkaline conditions, as well as vulnerability to oxidative degradation using hydrogen peroxide and AIBN. Most notably, these studies identified the formation of a degradation product with a free aromatic amine moiety under acid hydrolysis conditions, representing a structural alert for mutagenicity that requires careful control strategy implementation. Conversely, this compound demonstrated stability to photolytic and thermal stress conditions, informing appropriate packaging and storage requirements.

The experimental protocols and analytical methods detailed in this application note provide a comprehensive framework for conducting forced degradation studies on this compound. The stability-indicating HPLC method utilizing a C18 column with triethylamine buffer and acetonitrile mobile phase has been demonstrated to effectively separate this compound from its degradation products. Implementation of these protocols will support the development of robust this compound formulations with optimized stability profiles, ensuring patient safety and product quality throughout the shelf life.

References

Nintedanib Dose Reduction Protocol & Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Nintedanib is an antifibrotic agent used for Idiopathic Pulmonary Fibrosis (IPF), other chronic fibrosing Interstitial Lung Diseases (ILDs) with a progressive phenotype, and systemic sclerosis-associated ILD (SSc-ILD) [1]. While effective, its use is frequently associated with adverse events (AEs) that necessitate dose modification to manage toxicity and maintain patients on therapy [2]. The following protocol provides a structured approach for dose reduction based on current evidence and expert consensus.

Recommended Dosage & Indications

The standard dosage for all approved indications is 150 mg taken twice daily with food [1] [3]. The capsules should be swallowed whole with liquid [4]. A missed dose should not be made up, and the full dose should not be exceeded [4].

Triggers for Dose Reduction or Interruption

Dose modification is a primary strategy for managing AEs, allowing for treatment continuity. The following table summarizes the primary triggers and corresponding actions [4] [1] [3].

  • Table 1: Protocol for Dose Modification Based on Adverse Events
Adverse Event Category Severity / Criteria Recommended Action
General Adverse Events [3] Intolerable AEs (e.g., persistent GI events) Interrupt treatment or reduce dose to 100 mg twice daily. Once resolved, may re-escalate to 150 mg twice daily. If 100 mg is not tolerated, discontinue.
Hepatotoxicity [1] [3] ALT/AST >3x to <5x ULN (without signs of severe liver damage) Interrupt treatment or reduce dose to 100 mg twice daily. Resume at 100 mg twice daily once LFTs return to normal levels.
ALT/AST >5x ULN or >3x ULN with signs/symptoms of severe liver damage (e.g., jaundice) Discontinue this compound permanently.
Specific Patient Populations [1] [3] Mild Hepatic Impairment (Child-Pugh A) Initiate at a reduced dose of 100 mg twice daily.
Low Body Mass Index (BMI) or Body Surface Area (BSA) Consider initiating at 100 mg twice daily to improve tolerability [2] [5].

The following workflow provides a visual guide for the clinical management of this compound-related adverse events:

Figure 1: this compound Adverse Event Management Start Patient on this compound 150 mg BID AE Adverse Event Occurs Start->AE Assess Assess Severity AE->Assess ManageMild Supportive Care Assess->ManageMild Mild ManageModerate Interrupt Dosing Assess->ManageModerate Moderate Severe Severe Event: ALT/AST >5x ULN or Severe Liver Injury Assess->Severe Severe ManageMild->AE Continue Monitoring ResolveMod Symptoms/Abnormalities Resolved? ManageModerate->ResolveMod ReduceDose Resume at Reduced Dose 100 mg BID ResolveMod->ReduceDose Yes Discontinue Discontinue this compound Permanently ResolveMod->Discontinue No Severe->Discontinue

Risk Factors for Dose Reduction

Identifying patients at higher risk for AEs allows for proactive management, including the possibility of starting at a reduced dose. Key risk factors identified in real-world studies include:

  • Low Body Surface Area (BSA): A BSA of ≤1.73 m² is a significant independent baseline risk factor, with 73% sensitivity and 91.7% specificity for predicting the need for dose modification [2].
  • Low Body Mass Index (BMI): A low BMI is a significant risk factor for both diarrhea and nausea [5].
  • Poor Performance Status (PS): A patient's general condition, measured by PS, is a risk factor for nausea [5].
  • Full Dosage at Initiation: Starting at the full 150 mg twice-daily dose is a risk factor for nausea compared to starting at a lower dose [5].
Clinical Outcomes of Dose Reduction

Evidence from real-world studies confirms that dose reduction is an effective strategy for maintaining patients on therapy without compromising long-term efficacy.

  • Table 2: Clinical Outcomes with Full vs. Reduced Dose this compound
Study Design Patient Population Key Findings on Dose Reduction & Efficacy
Retrospective Multicentre Study [6] 54 IPF patients Patients discontinuing therapy had significant FVC decline at 12 months. Patients on a reduced dosage (200 mg/day) showed no significant FVC decline, similar to those on the full dose.
Large Retrospective Cohort [7] 345 patients (IPF and PPF) No significant differences in mortality or functional decline (FVC decline >10%/year) between patients on full vs. reduced dosage.
Real-Life Data Analysis [2] 58 patients with fibrotic ILD 31.0% required dosage reduction and 27.6% discontinued due to AEs. Lower BSA was associated with early-onset AEs.
Concomitant Medications & Monitoring
  • Drug-Drug Interactions: this compound is a substrate of P-glycoprotein (P-gp) and, to a lesser extent, CYP3A4 [1]. Concomitant use with strong P-gp and CYP3A4 inhibitors should be done with caution, and patients should be monitored closely for this compound-related AEs; dose reduction may be required [4] [3]. Concomitant administration with strong P-gp and CYP3A4 inducers should be avoided [3].
  • Anticoagulant Therapy: this compound can increase the risk of bleeding. Patients on full anticoagulation therapy should be monitored closely, with anticoagulant dose adjustments as needed [4] [3].
  • Recommended Monitoring:
    • Liver Function Tests (LFTs): Conduct in all patients before initiating. Monitor monthly for the first 3 months and every 3 months thereafter [4].
    • Pregnancy Test: Perform in females of reproductive potential before initiation [3].

Key Experimental Protocols for Clinical Studies

For researchers designing clinical trials or observational studies on this compound, the following methodologies are critical.

Protocol for Assessing Efficacy in Functional Decline
  • Objective: To evaluate the effect of this compound, at full and reduced doses, on slowing the progression of fibrotic lung disease.
  • Primary Endpoint: The rate of decline in Forced Vital Capacity (FVC), expressed in milliliters (mL) per year or as a percentage of the predicted value (% predicted) [6] [1].
  • Methodology:
    • Spirometry: Perform pulmonary function tests (PFTs) according to ATS/ERS guidelines.
    • Schedule: Measure FVC at baseline, then at 6 (±3) months and 12 (±3) months after this compound initiation [6]. Pre-treatment FVC values from 6 months before initiation can be used for comparison.
    • Analysis: Compare the absolute change in FVC from baseline between treatment groups (e.g., full dose vs. reduced dose) using mixed-model repeated measures or analysis of covariance (ANCOVA).
Protocol for Monitoring and Managing Hepatotoxicity
  • Objective: To systematically identify and manage drug-induced liver injury.
  • Parameters: Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.
  • Methodology:
    • Baseline Measurement: Obtain ALT, AST, and bilirubin levels before the first dose [3].
    • Monitoring Schedule: Draw blood for LFTs at a minimum frequency of monthly for the first 3 months, then every 3 months thereafter [4].
    • Action Thresholds: As defined in Table 1. For elevations >3x ULN, interrupt therapy and monitor LFTs weekly until resolution. Permanent discontinuation is required for signs of serious liver injury [3].

Conclusion

A proactive and structured approach to this compound dose reduction is essential for managing adverse events and ensuring long-term treatment adherence. Evidence confirms that reducing the dose to 100 mg twice daily is a viable and effective strategy that does not appear to compromise the drug's efficacy in slowing disease progression. Key to this protocol is the identification of high-risk patients (e.g., those with low BSA/BMI), prompt intervention based on AE severity, and regular monitoring, particularly for hepatotoxicity.

References

Nintedanib combination therapy with mycophenolate mofetil

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Evidence Summary

The combination therapy simultaneously targets two key pathological processes in SSc-ILD: immune-mediated inflammation and dysregulated fibrosis.

  • Mycophenolate Mofetil acts as an immunosuppressant, inhibiting lymphocyte proliferation and tempering the underlying inflammatory drive [1].
  • Nintedanib, an intracellular tyrosine kinase inhibitor, exerts antifibrotic effects by blocking key pro-fibrotic pathways, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) [2].

This dual-pathway approach provides a comprehensive strategy to slow lung function decline. The table below summarizes the quantitative evidence from key clinical studies.

Table 1: Summary of Clinical Evidence for this compound and Mycophenolate Mofetil Combination Therapy in SSc-ILD

Study / Analysis Design & Population Key Efficacy Findings Key Safety Findings
SENSCIS Trial Subgroup Analysis [1] Randomized, double-blind, placebo-controlled trial; Subgroup of 279 patients with SSc-ILD on stable MMF at baseline. Annual rate of FVC decline: -40.2 mL/year with this compound vs. -66.5 mL/year with placebo. Effect consistent with the overall trial population. Diarrhea was the most frequent adverse event: 63.3% with this compound vs. 22.1% with placebo. More frequent dose adjustments due to AEs in the this compound group.
Systematic Review & Meta-Analysis [3] Systematic review of 3 studies on combination therapy. Mean difference in annual FVC decline favored combination therapy over placebo by 79.1 mL. Significantly increased gastrointestinal adverse effects (particularly diarrhea) and treatment discontinuation rates compared to placebo.
Real-World Study (Greek Cohort) [4] Retrospective study of 60 patients with CTD-ILD (50% with SSc-ILD); 96.6% on this compound + immunosuppressant (mostly MMF). Mean FVC% predicted was stable: 66.5% at baseline vs. 64.1% after treatment (p=0.090), suggesting disease stabilization. Diarrhea occurred in 21.6% of patients. Dose reduction was required in 26.7% of patients; permanent discontinuation rate was low (6.7%).

Practical Clinical Protocol

The following section outlines a practical protocol for implementing this combination in clinical practice or research settings, based on the methodologies used in the cited literature.

Patient Selection and Eligibility Criteria
  • Primary Indication: Patients with a confirmed diagnosis of Systemic Sclerosis-associated ILD (SSc-ILD) [1] [3]. Evidence also supports use in other Connective Tissue Disease-ILDs (CTD-ILDs) with a progressive fibrosing phenotype [4] [5].
  • Inclusion Criteria:
    • Diagnosis of SSc or other CTD according to validated criteria (e.g., ACR/EULAR) [4] [1].
    • ILD confirmed by High-Resolution Computed Tomography (HRCT).
    • Evidence of progressive disease, defined by:
      • Relative decline in FVC ≥10% predicted, or
      • Relative decline in FVC ≥5% to <10% predicted plus worsening respiratory symptoms or increased fibrosis on HRCT [5] [4].
  • Exclusion Criteria:
    • Moderate or severe hepatic impairment (Child-Pugh B or C) [2].
    • Patients at high risk of bleeding [5].
    • Significant cardiovascular events within recent history (e.g., myocardial infarction within 6 months) [5].
    • Known hypersensitivity to this compound or MMF.
Dosing and Administration
  • This compound: The recommended dosage is 150 mg twice daily, taken with food to improve tolerability [2].
    • Dose Adjustment: For management of adverse events (e.g., persistent diarrhea, liver enzyme elevations), the dose can be reduced to 100 mg twice daily temporarily or permanently [5] [2].
  • Mycophenolate Mofetil: In the SENSCIS trial, the median dose used at baseline was 2000 mg per day [1]. Dosing in clinical practice is often initiated at 500 mg twice daily and titrated up to a target of 1000-1500 mg twice daily as tolerated.
  • Considerations: The combination does not require pharmacokinetic adjustment for either drug, as this compound is primarily metabolized by esterases and is only a minor substrate of CYP3A4 and P-glycoprotein [2].
Monitoring and Safety Management

Proactive monitoring and management of adverse events are critical for maintaining patients on therapy.

  • GI Adverse Event Management (Focus on Diarrhea):
    • Pre-treatment Counseling: Inform patients about the high likelihood of diarrhea and the importance of early intervention.
    • Symptomatic Management: Recommend anti-diarrheal medications (e.g., loperamide) and adequate fluid intake at the first signs.
    • Dose Modification: For severe or persistent diarrhea, implement a protocol of treatment interruption until symptoms improve, followed by dose re-initiation at 100 mg twice daily before attempting to re-escalate [5] [2].
  • Hepatic Monitoring:
    • Conduct liver function tests (ALT, AST, bilirubin) before treatment initiation, monthly for the first 3 months, and periodically thereafter [2].
    • For elevated liver enzymes, interrupt treatment and consider dose reduction upon restarting.
  • Other Monitoring:
    • Regular monitoring of FVC and DLCO (e.g., every 3-6 months) to assess treatment efficacy [4].
    • Monitor for signs of GI perforation (rare but serious) and weight loss [2].

Experimental Workflow for Clinical Research

For researchers designing clinical studies, the following workflow outlines the key stages from patient enrollment to data analysis, as derived from the methodologies of the SENSCIS and INBUILD trials [5] [1].

Start Study Population: Patients with confirmed SSc-ILD or PF-ILD A1 Screening & Baseline • Confirm diagnosis & progression criteria • Record baseline FVC, DLCO, HRCT • Laboratory tests (LFTs) Start->A1 A2 Randomization A1->A2 A3 Intervention Group: This compound + MMF A2->A3 A4 Control Group: Placebo + MMF A2->A4 A5 Follow-up Period (e.g., 52 weeks) • Monitor FVC/DLCO decline • Record SAEs and GI AEs • Manage doses per protocol A3->A5 A4->A5 A6 Primary Endpoint Analysis: Annual Rate of FVC Decline (Slope) A5->A6 A7 Secondary Endpoint Analysis: • Time to first AE-led discontinuation • Change in HRCT fibrosis score A5->A7

Safety and Tolerability Profile

The combination of this compound and MMF is associated with a manageable, but distinct, safety profile.

  • Gastrointestinal Events: Diarrhea is the most frequent adverse event, occurring in 63.3% of patients in the SENSCIS trial subgroup, compared to 22.1% on placebo [1]. Real-world studies report slightly lower rates (21.6%), likely reflecting proactive management [4].
  • Hepatic Events: Elevations in liver enzymes (ALT, AST) are common with this compound and require regular monitoring [2].
  • Dose Adjustments: In large clinical trials, nearly half of the patients on this compound required at least one dose reduction or treatment interruption to manage adverse events [5]. However, permanent discontinuation rates in real-world settings can be low (6.7%) with careful management [4].

Future Research Directions

While the this compound and MMF combination is established, several research questions remain:

  • Biomarker Discovery: There is a need to identify biomarkers that predict which patients will derive the greatest benefit from combination therapy versus monotherapy [3].
  • Broader Applications: Further investigation is warranted into the efficacy of this combination in other progressive fibrosing ILDs beyond SSc, such as those related to rheumatoid arthritis or idiopathic inflammatory myopathies [4] [6].
  • Novel Combinations: Research into next-generation antifibrotics and their potential synergy with immunosuppressive agents is an emerging frontier, drawing parallels to cancer research where dual-pathway inhibition is being explored [7] [8].

Conclusion

The combination of this compound and mycophenolate mofetil represents a mechanistically rational and evidence-based approach for managing SSc-ILD and other progressive fibrosing ILDs. Its core benefit lies in significantly slowing the rate of lung function decline. Successful clinical application hinges on careful patient selection, proactive management of gastrointestinal adverse events, and regular monitoring of liver function and pulmonary physiology.

References

Comprehensive Application Notes and Protocols: Nintedanib in Progressive Fibrosing Interstitial Lung Disease (PF-ILD) Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Progressive fibrosing interstitial lung disease (PF-ILD) represents a distinct phenotype across various interstitial lung diseases characterized by self-sustaining fibrosis, declining lung function, and early mortality, independent of the original clinical association or trigger [1] [2]. This progressive phenotype shares similar pathogenetic mechanisms with idiopathic pulmonary fibrosis (IPF), including dysregulated tissue repair, aberrant fibroblast activation, and excessive extracellular matrix deposition, leading to irreversible fibrotic remodeling of lung parenchyma [1] [3]. Nintedanib, an intracellular tyrosine kinase inhibitor initially developed for anticancer therapy, has emerged as a cornerstone in PF-ILD management due to its potent antifibrotic properties [4] [3]. The drug competitively binds to the intracellular adenosine triphosphate (ATP) binding site of growth factor receptors, preventing autophosphorylation and blocking downstream signaling cascades that drive fibroblast proliferation and migration [4]. Originally approved for IPF in 2014, this compound received FDA approval for PF-ILD in 2020 based on demonstrated efficacy in slowing disease progression across multiple fibrosing ILDs [4] [2].

The clinical trajectory of PF-ILD mirrors that of IPF, with patients demonstrating worsening respiratory symptoms, declining lung function despite conventional immunomodulatory therapies, resistance to treatment, and ultimately reduced survival [2]. This understanding has driven the paradigm shift from etiology-based treatment to targeting the progressive fibrotic process itself, irrespective of the underlying ILD diagnosis [1] [2]. The therapeutic focus has consequently shifted toward antifibrotic agents like this compound that target the common pathways driving fibrosis progression, representing a significant advancement in the management of these devastating conditions [1] [4] [2].

Indications and Mechanism of Action

FDA-Approved Indications

This compound carries FDA approval for three primary indications: (1) Idiopathic pulmonary fibrosis (IPF), (2) Systemic sclerosis-associated interstitial lung disease (SSc-ILD), and (3) Chronic fibrosing interstitial lung diseases with progressive phenotype [4]. The approval for progressive phenotype ILD encompasses patients with various underlying diagnoses such as connective tissue disease-associated ILD, chronic fibrosing hypersensitivity pneumonitis, idiopathic nonspecific interstitial pneumonia, unclassifiable idiopathic interstitial pneumonia, environmental/occupational lung disease, and sarcoidosis, provided they demonstrate a progressive fibrosing phenotype [4] [2]. This approval was based on the landmark PF-ILD trial (NCT02999178), which demonstrated this compound's efficacy in slowing FVC decline across various fibrosing ILDs with progressive phenotype [2].

Molecular Mechanisms and Signaling Pathways

This compound exerts its antifibrotic effects through multitarget inhibition of key tyrosine kinase receptors involved in fibrogenesis [5] [4] [6]. The drug is an indolinone derivative that competitively binds to the intracellular ATP binding site of these receptors, preventing autophosphorylation and blocking downstream signaling cascades [4].

Table 1: Key Signaling Pathways Inhibited by this compound and Their Role in Fibrosis

Signaling Pathway Receptors/Targets Biological Effect in Fibrosis Experimental Evidence
PDGFR/FGFR/VEGFR PDGFR-α/β, FGFR1-3, VEGFR1-3 Restricts neoangiogenesis and fibroblast proliferation Attenuated fibrosis in BLM-induced murine model [6]
TGF-β/Smad TGF-β receptor downstream signaling Inhibits fibroblast-to-myofibroblast transition (FMT) Suppressed α-SMA expression in vitro and in vivo [5]
PI3K/AKT/mTOR PI3K, AKT, mTOR Reduces fibroblast proliferation and metabolic activation Inhibited radiation-induced fibrosis in mice [5]
MAPK/ERK ERK1/2, MAPK Attenuates inflammatory and fibrotic responses Suppressed epithelial inflammatory response [5]
FAK/ERK/S100A4 Focal adhesion kinase, ERK, S100A4 Modulates cell adhesion and migration Reduced fibrosis in BLM-induced model [6]

The antifibrotic activity of this compound is mediated through its effects on multiple cell types. In fibroblasts, this compound inhibits proliferation and migration, effectively attenuating angiogenesis within the lungs [4]. The drug also significantly inhibits fibroblast-to-myofibroblast transition by suppressing the TGF-β/Smad and PI3K/AKT/mTOR signaling pathways [5]. Additionally, this compound demonstrates substantial mitigation of radiation-induced inflammatory responses in epithelial cells by inhibiting the PI3K/AKT and MAPK signaling pathways [5]. This multifaceted mechanism of action, targeting multiple pathways rather than a single anti-fibrotic pathway, underlies this compound's efficacy across various fibrosing lung conditions [5].

G cluster_fibrosis Fibrosis Outcomes PDGFR PDGFR PI3K PI3K/AKT/mTOR Pathway PDGFR->PI3K Activates FGFR FGFR MAPK MAPK/ERK Pathway FGFR->MAPK Activates VEGFR VEGFR Angio Angiogenesis VEGFR->Angio Promotes TGFR TGF-β Receptor SMAD TGF-β/SMAD Pathway TGFR->SMAD Activates FAK FAK/ERK/S100A4 Pathway TGFR->FAK Activates FMT Fibroblast-to-Myofibroblast Transition PI3K->FMT Promotes Inflammation Epithelial Cell Inflammatory Response MAPK->Inflammation Promotes SMAD->FMT Promotes FibroProlif Fibroblast Proliferation & Migration FAK->FibroProlif Promotes ECM Excessive ECM Deposition FMT->ECM Leads to Collagen Collagen Deposition FibroProlif->Collagen Leads to Remodel Tissue Remodeling Inflammation->Remodel Contributes to Angio->Remodel Supports This compound This compound This compound->PDGFR Inhibits This compound->FGFR Inhibits This compound->VEGFR Inhibits This compound->TGFR Inhibits

Diagram 1: this compound's multitarget mechanism of action in pulmonary fibrosis. The drug simultaneously inhibits multiple receptor tyrosine kinases and downstream signaling pathways involved in fibrogenesis.

Efficacy and Clinical Trial Data

Key Clinical Trials and Outcomes

The efficacy foundation for this compound in PF-ILD was established in several pivotal clinical trials demonstrating consistent benefits across various fibrosing ILDs. The phase III PF-ILD trial (NCT02999178) was a multicenter, prospective, randomized, double-blind, placebo-controlled study that enrolled 600 patients with progressive fibrosing ILD other than IPF [2]. This study met its primary endpoint, showing that this compound significantly reduced the annual rate of FVC decline compared to placebo over 52 weeks [2]. The study population was enriched with two-thirds of patients having a usual interstitial pneumonia (UIP)-like pattern on HRCT, reflecting the progressive nature of their disease [2].

Table 2: Efficacy Outcomes of this compound in Progressive Fibrosing ILD Clinical Trials

Trial/Study Study Design Patient Population Primary Endpoint Key Results Reference
PF-ILD Trial (NCT02999178) Randomized, double-blind, placebo-controlled, phase III (n=600) Progressive fibrosing ILD (excluding IPF) Annual rate of FVC decline over 52 weeks Significant reduction in FVC decline vs placebo [2]
Retrospective Observational Study Retrospective observational (n=97) IPF (n=64) vs PPF (n=33) Overall survival PPF: 71.1 vs 27.4 months (p<0.001); IPF: 67.4 vs 52.5 months (p=0.216) [1]
TOP-ILD Study Single-arm phase II (n=34) Previously untreated PPF Change in %FVC decline slope Improvement from -20.9%/year to +11.2%/year [7]
RIPF Mouse Model Preclinical animal study Radiation-induced pulmonary fibrosis Histological fibrosis assessment Significant alleviation of lung pathology and collagen deposition [5]

Real-world evidence further supports this compound's efficacy in routine practice. A recent retrospective observational study comparing IPF and PPF patients demonstrated that ongoing antifibrotic treatment resulted in significantly higher survival in PPF patients (71.1 months versus 27.4 months, p < 0.001), while no statistically significant differences were found in the IPF group (67.4 months versus 52.5 months, p = 0.216) [1]. This survival benefit in PPF patients highlights the importance of antifibrotic therapy in this population and suggests that the primary outcome of such treatment should focus on improving patient survival [1]. The study also reported that this compound was generally well tolerated, with gastrointestinal side effects, predominantly diarrhea, reported in 61% of patients with IPF and 50% of those with PPF [1].

Functional and Patient-Reported Outcomes

Beyond survival benefits, this compound has demonstrated positive effects on functional measures and quality of life indicators. The Living with Pulmonary Fibrosis (L-PF) questionnaire results indicated that this compound reduced the worsening of dyspnea, cough, and the overall impact of progressive pulmonary fibrosis over a 52-week period [4]. Additionally, the King's Brief Interstitial Lung Disease Questionnaire (K-BILD) total score was used as a main secondary endpoint in the PF-ILD trial, assessing health-related quality of life [2]. The composite assessment of these outcomes alongside traditional physiological measures provides a comprehensive understanding of this compound's clinical impact on patients' daily lives and functional status.

Safety Profile and Management Protocols

Adverse Event Profile

This compound exhibits a manageable safety profile with a well-characterized spectrum of adverse events, primarily gastrointestinal in nature. The most common adverse reactions include diarrhea (reported in up to 76% of patients), nausea, vomiting, abdominal pain (10%), and decreased appetite (10%) [1] [4]. Hepatic enzyme elevations represent another important category of adverse effects, requiring regular monitoring [4]. Other reported adverse events include nasopharyngitis (7%), cough (14%), upper respiratory tract infection (14%), headache (12%), fatigue (14%), dermal ulcer (16%), and urinary tract infection (12%) [4].

Table 3: Adverse Event Management Protocol for this compound Therapy

Adverse Event Incidence Preventive Strategies Management Protocol Dose Modification Guidelines
Diarrhea Up to 76% Take with food, avoid dairy products Antidiarrheals (loperamide), adequate hydration Persistent symptoms: reduce to 100 mg bid; Severe: temporary interruption
Hepatic Enzyme Elevation Variable (monitoring required) Baseline LFTs, regular monitoring Rule out other causes, consider hepatoprotectants ALT/AST >3x ULN: interrupt until <3x ULN, then reduce to 100 mg bid
Nausea/Vomiting Common Take with food, evening dose at bedtime Antiemetics, dietary modifications Persistent: reduce to 100 mg bid; Severe: temporary interruption
Abdominal Pain ~10% Take with meals Assess for other causes, symptomatic treatment If severe or persistent: dose reduction or temporary interruption
Decreased Appetite/Weight Loss ~7-10% Nutritional counseling, small frequent meals Dietary supplements, appetite stimulants Significant weight loss: evaluate for other causes, consider dose reduction
Dose Modification and Treatment Interruption

Dose management represents a crucial aspect of this compound therapy to optimize tolerability while maintaining efficacy. In clinical practice, dose reduction occurs in approximately 43.75% of IPF patients and 36% of PPF patients, while treatment discontinuation is required in 21.87% of IPF and 21% of PPF patients [1]. The recommended starting dose is 150 mg twice daily, with reduction to 100 mg twice daily recommended for patients with persistent gastrointestinal adverse effects despite supportive care, low body mass index, or mild hepatic impairment (Child-Pugh class A) [4]. Treatment interruption may be necessary for severe adverse events, with subsequent re-initiation at the same or reduced dose based on clinical judgment [4].

Recent real-world data from US claims databases indicates that among patients with PPF prescribed this compound, nearly half (47.2%) discontinued treatment over a mean follow-up of approximately 15 months, while 40.5% experienced treatment interruptions [8]. The mean time to first interruption or discontinuation was 134 days, highlighting the importance of proactive management during the initial months of therapy [8]. These findings underscore the need for careful patient education, close monitoring, and prompt intervention to manage adverse events and maintain treatment continuity.

Biomarker Development and Monitoring

Circulating Biomarkers of Treatment Response

The identification of reliable biomarkers to monitor fibrosis progression and therapeutic response remains a critical need in PF-ILD management [3]. A recent pilot study investigating circulating plasma biomarkers in PF-ILD patients treated with this compound identified seven candidates with high diagnostic value (area under the curve [AUC] > 0.7) from 127 putative fibrosis biomarkers [3]. Of these, five biomarkers—IGFBP2, PTX3, LGALS1, LGALS9, and MMP2—showed significant dynamic changes during 12 months of this compound treatment, correlating with improvements in forced vital capacity and diffusing capacity of the lung for carbon monoxide [3].

Principal component analysis revealed a distinct shift in molecular profiles over time, suggesting this compound-induced modulation of these biomarkers [3]. Receiver operating characteristic analysis demonstrated that while LGALS9 maintained a stable predictive value during this compound treatment, LGALS1, IGFBP2, PTX3, and MMP2 exhibited increasing AUC scores, indicating their potential role in monitoring fibrosis progression [3]. The study also identified optimal biomarker cut-off values at 12 months, which may provide reliable thresholds for fibrosis assessment in clinical practice [3].

Proteomic Profiling and Personalized Monitoring

Proteomic investigations have emerged as a powerful tool for identifying biomarkers associated with disease pathogenesis and treatment response in ILDs [3]. By analyzing the expression profiles of proteins involved in fibrotic pathways, proteomic studies can uncover novel molecular signatures that reflect disease severity, predict treatment response, and guide therapeutic decisions [3]. This approach offers the opportunity to discover biomarkers that overcome diagnostic confines and could apply to different ILD subtypes, allowing for better patient stratification [3].

The monitoring protocol for this compound therapy should include regular assessment of both traditional clinical parameters (FVC, DLCO, HRCT) and emerging circulating biomarkers to provide a comprehensive evaluation of treatment response [1] [3]. This integrated approach enables clinicians to detect disease progression earlier and make more informed decisions regarding treatment continuation or modification.

G cluster_screening Biomarker Screening Phase cluster_validation Clinical Validation Phase cluster_biomarkers Validated Biomarkers cluster_correlation Clinical Correlations Literature Literature Review: 127 putative biomarkers Volcano Volcano Plot Analysis (p<0.05, FC>1.5) Literature->Volcano Datasets GEO Datasets: GSE21411 & GSE24206 Datasets->Volcano ROC1 ROC Analysis (AUC>0.7) Volcano->ROC1 Candidates 7 Candidate Biomarkers ROC1->Candidates Luminex Longitudinal Plasma Analysis (Luminex Technology) Candidates->Luminex Patients Patient Cohort: PPF patients (n=19) Treatment This compound Treatment 150 mg BID, 12 months Patients->Treatment Treatment->Luminex Dynamics Dynamic Changes Assessment Luminex->Dynamics IGFBP2 IGFBP2 Dynamics->IGFBP2 PTX3 PTX3 Dynamics->PTX3 LGALS1 LGALS1 Dynamics->LGALS1 LGALS9 LGALS9 Dynamics->LGALS9 MMP2 MMP2 Dynamics->MMP2 FVC FVC Improvement IGFBP2->FVC DLCO DLCO Improvement PTX3->DLCO PCA Principal Component Analysis (PCA) LGALS1->PCA LGALS9->PCA Cutoffs Optimal Cut-off Values at 12 months MMP2->Cutoffs

Diagram 2: Biomarker discovery and validation workflow for monitoring this compound treatment response in PF-ILD patients. The process involves initial screening from literature and datasets, followed by clinical validation in patient cohorts.

Detailed Experimental Protocols

In Vivo Assessment Protocol for Antifibrotic Efficacy

Animal models of pulmonary fibrosis provide essential preclinical data on this compound's efficacy and mechanisms of action. The following protocol outlines the standardized methodology for evaluating this compound in radiation-induced pulmonary fibrosis (RIPF) models [5]:

  • Animal Model Establishment: Utilize 8-12 week old C57BL/6 mice. Establish RIPF model by administering single-fraction thoracic radiation at 20 Gy using a small animal radiation research platform. Include appropriate sham-irradiated controls.
  • Treatment Arms: Divide animals into three groups: (1) Vehicle control, (2) this compound preventive (initiated 2 days prior to radiation), (3) this compound therapeutic (initiated 4 weeks post-radiation).
  • Drug Administration: Administer this compound via oral gavage at 50 mg/kg twice daily. Prepare vehicle solution containing 0.1% Tween-80 in distilled water.
  • Assessment Parameters:
    • Survival rates and body weight: Monitor daily for mortality and twice weekly for weight changes.
    • CT imaging: Perform serial micro-CT scans at baseline, 4, 8, 12, and 16 weeks post-radiation under anesthesia.
    • Histological analysis: Collect lung tissue at sacrifice for H&E, Masson's trichrome, and immunohistochemical staining. Quantify Ashcroft score for fibrosis severity.
    • Hydroxyproline assay: Measure collagen content using colorimetric hydroxyproline assay.
    • Gene expression analysis: Extract RNA for qRT-PCR analysis of fibrotic markers (α-SMA, collagen I, collagen III, fibronectin).

This comprehensive assessment protocol enables evaluation of both preventive and therapeutic effects of this compound on fibrosis development and progression [5].

In Vitro Mechanism Elucidation Protocol

Cell-based assays are crucial for elucidating this compound's mechanisms of action at the cellular level. The following protocol details methodology for investigating this compound's effects on fibroblast-to-myofibroblast transition and epithelial cell inflammatory response [5]:

  • Cell Culture Systems:
    • Utilize human fetal lung fibroblast 1 (HFL-1) cells for fibroblast studies.
    • Use primary human small airway epithelial cells (SAECs) for epithelial studies.
    • Maintain cells in appropriate media with 10% FBS at 37°C, 5% CO₂.
  • Fibroblast-to-Myofibroblast Transition (FMT) Assay:
    • Seed HFL-1 cells in 6-well plates (1×10⁵ cells/well) and serum-starve for 24 hours.
    • Pre-treat with this compound (0.1, 0.5, 1.0 μM) or vehicle for 2 hours.
    • Stimulate with TGF-β1 (5 ng/mL) for 48 hours to induce FMT.
    • Assess α-SMA expression via Western blot, immunofluorescence, and qRT-PCR.
    • Analyze Smad2/3 and ERK1/2 phosphorylation by Western blot.
  • Epithelial Cell Inflammatory Response Assay:
    • Seed SAECs in 12-well plates (5×10⁴ cells/well) and culture until 80% confluent.
    • Pre-treat with this compound (0.1, 0.5, 1.0 μM) for 2 hours.
    • Expose to radiation (10 Gy) or TNF-α (10 ng/mL) to induce inflammatory response.
    • Collect supernatants for cytokine analysis (IL-6, IL-8, TNF-α) via ELISA.
    • Analyze MAPK and PI3K/AKT pathway activation by Western blot.
  • Statistical Analysis: Perform all experiments in triplicate with three independent replicates. Analyze data using one-way ANOVA with Tukey's post-hoc test (GraphPad Prism). Consider p<0.05 statistically significant.
Clinical Endpoint Assessment Protocol

Standardized monitoring of clinical endpoints is essential for evaluating this compound efficacy in PF-ILD patients. The following protocol outlines comprehensive assessment based on clinical trial methodologies [1] [2]:

  • Pulmonary Function Testing:
    • Conduct spirometry according to ATS/ERS criteria at baseline, 2, 4, 6, 12, 18, 24, 30, 36, 44, and 52 weeks.
    • Measure forced vital capacity (FVC), forced expiratory volume in 1 second (FEV₁), and FVC/FEV₁ ratio.
    • Perform diffusing capacity of the lung for carbon monoxide (DLCO) at baseline, 12, 24, 36, and 52 weeks.
    • Calculate annual rate of FVC decline using mixed-effect models for repeated measures.
  • Radiological Assessment:
    • Acquire high-resolution CT (HRCT) scans at baseline and 52 weeks.
    • Evaluate for protocol-defined UIP-like fibrotic patterns: definite honeycombing with basal/peripheral predominance; reticular abnormality with traction bronchiectasis with basal/peripheral predominance; absence of atypical features (nodules, consolidation).
    • Quantify extent of fibrosis using semi-quantitative scoring systems.
  • Patient-Reported Outcomes:
    • Administer King's Brief Interstitial Lung Disease Questionnaire (K-BILD) at baseline and 52 weeks to assess health-related quality of life.
    • Utilize Living with Pulmonary Fibrosis (L-PF) questionnaire to evaluate dyspnea, cough, and disease impact.
    • Record symptom diaries for cough, dyspnea, and fatigue.
  • Safety Monitoring:
    • Conduct laboratory assessments (liver function tests, renal function, complete blood count) at baseline, 2, 4, 6, 12, 18, 24, 36, and 52 weeks.
    • Document adverse events using CTCAE grading throughout study period.
    • Implement dose modification protocols for management of adverse events.

Future Directions and Emerging Research

Combination Therapy Approaches

Novel treatment strategies exploring this compound in combination with other agents represent a promising frontier in PF-ILD management. The TOP-ILD study, a multicenter, single-arm phase 2 trial, investigated upfront combination therapy with tacrolimus (0.0375 mg·kg⁻¹ twice daily), prednisolone (10 mg once daily), and this compound (150 mg twice daily) in previously untreated PPF patients [7]. This approach demonstrated a substantial improvement in the relative %FVC decline slope, from -20.9%/year before to +11.2%/year after treatment [7]. Subgroup analysis revealed greater improvement in patients with increased lymphocyte percentage in bronchoalveolar lavage fluid or elevated blood biomarkers, suggesting potential for patient stratification [7].

The combination therapy was generally well tolerated, with adverse events such as diarrhea (67.6%) and hepatic dysfunction (29.4%) being manageable, and no severe cases or treatment discontinuations reported [7]. These findings suggest the potential of this regimen as initial treatment for PPF patients, particularly those with inflammatory components to their disease [7]. Further validation in larger randomized controlled trials is warranted to establish the role of combination therapy in clinical practice.

Biomarker-Guided Treatment Strategies

The development of proteomic signatures for treatment response prediction represents another exciting research direction. The identification of five plasma biomarkers (IGFBP2, PTX3, LGALS1, LGALS9, and MMP2) that show significant dynamic changes during this compound treatment opens possibilities for personalized treatment approaches [3]. Future research should focus on validating these biomarkers in larger, diverse cohorts and developing integrated biomarker panels that combine proteomic, genomic, and clinical parameters for improved prediction of treatment response and disease progression.

The application of artificial intelligence to analyze multi-omics data in combination with clinical and radiological features holds promise for developing comprehensive predictive models that can guide treatment selection, optimize timing of therapy initiation, and identify patients most likely to benefit from this compound treatment. These advances will ultimately contribute to more personalized, effective management strategies for patients with progressive fibrosing ILD.

Conclusion

This compound has established itself as a foundational therapy for progressive fibrosing interstitial lung disease, with demonstrated efficacy in slowing disease progression across various ILD subtypes. The drug's multitarget mechanism of action, simultaneously inhibiting multiple tyrosine kinase receptors and downstream signaling pathways involved in fibrogenesis, underlies its broad antifibrotic activity. Clinical trial and real-world evidence consistently show that this compound reduces the rate of FVC decline, with recent data suggesting a significant survival benefit in PPF patients.

The manageable safety profile of this compound, characterized primarily by gastrointestinal adverse events that can be effectively managed with dose modification and supportive care, supports its long-term use in chronic fibrosing conditions. Emerging research on combination therapies and circulating biomarkers offers promising avenues for optimizing treatment strategies and moving toward personalized medicine approaches in PF-ILD. As research continues to evolve, this compound is likely to remain a cornerstone of PF-ILD management, with its role potentially expanding through biomarker-guided treatment selection and innovative combination approaches.

References

Nintedanib treatment protocols for connective tissue disease ILD

Author: Smolecule Technical Support Team. Date: February 2026

Nintedanib Application Notes for CTD-ILD

Clinical Indications and Positioning

This compound is a tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated ILD (SSc-ILD), and other chronic fibrosing ILDs with a progressive phenotype [1] [2]. For CTD-ILD, its primary role is to slow the rate of decline in pulmonary function, particularly in patients who develop a progressive pulmonary fibrosis (PPF) phenotype despite immunosuppressive therapy [3] [2]. Recent ERS/EULAR guidelines conditionally recommend its use in patients with any CTD-ILD who develop progressive pulmonary fibrosis [4].

Efficacy and Key Clinical Data

Clinical trials and real-world studies demonstrate that this compound, often combined with background immunosuppressive therapy, effectively stabilizes lung function in CTD-ILD patients.

Table 1: Efficacy of this compound in CTD-ILD from Clinical Studies

Study Description Patient Population Key Efficacy Findings Safety Findings
Multicenter Retrospective Study [2] 66 CTD-ILD patients (53% SSc-ILD) with PPF Stabilization of %pFVC and %pDLCO at 6, 12, and 18 months. No significant difference in efficacy between SSc-ILD and other CTD-ILD groups. Most common adverse event: Diarrhea (30.3%). No significant safety difference between CTD subtypes.
Retrospective Cohort Study [3] 36 CTD-ILD patients (SSc, RA, Sjögren's, etc.) Increase in mean %pFVC from 82.8 to 92.3 after 6 months. 61.1% of patients showed stabilization/regression on HRCT. Well-tolerated at 300 mg/day alongside immunosuppressives.
Systematic Review [5] SSc-ILD patients Confirms adequate clinical efficacy and a favorable safety profile for slowing SSc-ILD progression. Safety profile deemed more favorable than other current therapeutic regimens.
Combination Therapy with Immunosuppressants

A standard clinical practice is using this compound concomitantly with at least one immunosuppressive agent [3] [2]. Evidence supports its combination with:

  • Mycophenolate mofetil (MMF): The most commonly used concomitant therapy [2]. The ERS/EULAR guidelines suggest this combination for SSc-ILD [4].
  • Rituximab, Tocilizumab, and others: Also used effectively in combination with this compound [2].

Proposed Experimental Protocols for Research

For preclinical and clinical researchers, the following protocols can serve as a template for investigating this compound.

In Vitro Protocol: Signaling Pathway Analysis

This protocol is designed to validate the molecular targets of this compound in fibroblast models.

1.1 Primary Objective To quantify the inhibitory effect of this compound on key pro-fibrotic signaling pathways (e.g., PDGF, FGF, VEGF) in human lung fibroblasts.

1.2 Materials and Reagents

  • Cell Line: Primary human lung fibroblasts.
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO).
  • Stimulants: Recombinant human PDGF-BB, FGF-β, and VEGF.
  • Antibodies: Phospho-specific and total antibodies for AKT, ERK, and STAT3.

1.3 Experimental Workflow The following diagram outlines the key steps for the in vitro signaling pathway analysis.

G Start Seed human lung fibroblasts SerumStarv Serum-starve cells (24h) Start->SerumStarv PreTreat Pre-treat with this compound (0.1-1.0 µM, 2h) SerumStarv->PreTreat Stimulate Stimulate with growth factors (PDGF-BB, FGF-β, VEGF, 15 min) PreTreat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Analyze Analyze lysates via: Western Blot (p-ERK, p-AKT) or Luminex assay Lyse->Analyze Data Quantify phosphorylation inhibition Analyze->Data

1.4 Data Analysis

  • Quantify band density from Western blots. Calculate the percentage inhibition of phosphorylation relative to stimulated, untreated controls.
  • Use dose-response curves to determine the IC₅₀ for this compound for each pathway.
In Vivo Protocol: Efficacy in Murine Model

This protocol assesses the anti-fibrotic efficacy of this compound in a mouse model of lung fibrosis.

2.1 Primary Objective To evaluate the effect of this compound on preventing or reducing bleomycin-induced lung fibrosis in mice.

2.2 Materials and Reagents

  • Animals: C57BL/6 mice (8-10 weeks old).
  • Fibrosis Model: Bleomycin sulfate, administered via oropharyngeal instillation.
  • Test Compound: this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
  • Endpoint Assays: Hydroxyproline assay for collagen, histology (Ashcroft score), and analysis of lung function.

2.3 Experimental Workflow The following diagram outlines the key steps for the in vivo efficacy study.

G Start2 Randomize mice into groups: 1. Sham (Vehicle) 2. Bleomycin + Vehicle 3. Bleomycin + this compound Induce Induce fibrosis with bleomycin instillation (Day 0) Start2->Induce Dose Administer this compound (60 mg/kg, oral gavage, daily) Start treatment day 1 or 7 Induce->Dose Sacrifice Sacrifice mice (Day 21) Dose->Sacrifice Collect Collect bronchoalveolar lavage (BAL) fluid and lung tissue Sacrifice->Collect Assess Assess endpoints: Hydroxyproline assay Histology (Ashcroft score) Cytokine profiling in BALF Collect->Assess Results Compare collagen content and fibrosis score between groups Assess->Results

2.4 Data Analysis

  • Compare hydroxyproline content and mean Ashcroft scores between treatment and control groups using one-way ANOVA.
  • A significant reduction in both parameters in the this compound group indicates anti-fibrotic efficacy.

Safety and Toxicity Profiling

For a comprehensive safety profile, researchers should note the following key areas derived from clinical and post-marketing data:

Table 2: Key Safety and Management Considerations for this compound

Category Observed Adverse Events Management and Monitoring Recommendations
Gastrointestinal Diarrhea (most frequent), nausea, vomiting, upper abdominal pain [1] [2] [6]. Proactive counseling, dose interruption/reduction, anti-diarrheal medications (e.g., loperamide), ensure adequate hydration [1].
Hepatobiliary Elevated liver enzymes (ALT, AST), drug-induced liver injury [1] [6]. Regular monitoring of liver function tests is mandatory. Interrupt therapy and dose adjust for significant elevation [1].
Cardiovascular & Bleeding Increased risk of bleeding; potential for cardiovascular events (MI, stroke) in at-risk patients [1]. Use with caution in patients with cardiovascular risk factors or on anticoagulants. Monitor for signs of bleeding [1].
Other Weight loss, decreased appetite, abdominal perforation (rare) [1] [6]. Monitor weight and nutritional status. Evaluate severe abdominal pain immediately [1].

Molecular Mechanisms of Action

This compound acts as a potent, intracellular inhibitor of multiple receptor tyrosine kinases (RTKs). A bioinformatic study highlights that its primary molecular targets and the downstream pathways it modulates are shared between its anti-fibrotic and anti-cancer effects [7].

The following diagram illustrates the core signaling pathways targeted by this compound and their role in the fibrotic process.

The core mechanism involves competitive inhibition of the ATP-binding sites of PDGFR, FGFR, and VEGFR, which blocks the intracellular signaling cascades (MAPK, PI3K/AKT, JAK/STAT) that drive fibroblast proliferation, myofibroblast differentiation, and excessive deposition of extracellular matrix—the hallmarks of pulmonary fibrosis [7] [6].

Conclusion

This compound represents a cornerstone in the management of progressive fibrosing CTD-ILD. Its well-defined mechanism of action, proven efficacy in stabilizing lung function, and manageable safety profile make it a critical component of combination therapy. Future research should focus on optimizing patient selection, exploring synergies with novel immunomodulators, and further elucidating its effects on non-fibrotic pathological processes in CTD-ILD.

References

Nintedanib entrapment efficiency determination in nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Nintedanib Quantification

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated specifically for quantifying this compound (NTB), including in nanostructured lipid carriers [1]. This method is suitable for analyzing entrapment efficiency and drug release profiles.

Validated RP-HPLC Protocol [1]

  • Stationary Phase: Shimadzu C18 column (250 × 4.6 mm, 5 µm)
  • Mobile Phase: 0.1% v/v Triethylamine (TEA) in water : Acetonitrile (ACN) (35:65 % v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 390 nm
  • Injection Volume: 20 µL
  • Retention Time: 6.77 ± 0.00 minutes
  • Run Time: ~10-12 minutes
  • Linearity Range: 0.5 - 4.5 µg/mL (Correlation coefficient, R² = 0.999)

Sample Preparation for Entrapment Efficiency

  • Ultrafiltration/Centrifugation: Place a measured volume of the nanocarrier dispersion (e.g., 1 mL) into an ultrafiltration tube (e.g., molecular weight cut-off 4000 Da or 12-14 kDa dialysis tubing).
  • Separate Free Drug: Centrifuge at high speed (e.g., 2000-6000 rpm for 20 minutes). The free drug will pass through the membrane, while the nanocarriers with entrapped drug are retained.
  • Analyze Free Drug: Dilute the filtrate (containing unentrapped this compound) appropriately with the mobile phase and analyze using the RP-HPLC method.
  • Destroy Nanocarriers (for Total Drug): To determine the total drug content in the formulation, disrupt another sample of the nanocarrier dispersion using a solvent like methanol or acetonitrile, sonicate, then dilute and analyze via HPLC.

Nanocarrier Formulations & Entrapment Efficiency

The table below summarizes various this compound-loaded nanocarriers reported in recent literature, along with their composition and achieved entrapment efficiency.

Nanocarrier Type Key Composition Preparation Technique Reported Entrapment Efficiency (EE%) Citation
Novasomes Span 60, Cholesterol, Oleic Acid Thin-film hydration ~90% [2]
Polymeric Mixed Micelles (PMMs) Soluplus, Tween 80, Sodium Deoxycholate Thin-film hydration 90.26% [3]
Solid Lipid Nanoparticles (SLN) Glyceryl monostearate, Lecithin, Poloxamer 188 Double-emulsification >90% [4]
Chitosan Nanoparticles Chitosan, γ-Polyglutamic acid (PGA) Ionic gelation Not explicitly stated, but optimized for size/PDI [5] [6]
PLGA Nanoparticles PLGA Polymer Nanoprecipitation / Emulsion-solvent evaporation Not explicitly stated for PF, used for glioblastoma [7] [8]
β-Cyclodextrin Microparticles Insoluble β-cyclodextrin polymer Cross-linking & drug loading via incubation High binding affinity confirmed via SPR & docking [9]

Experimental Workflow for Entrapment Efficiency Determination

The following diagram illustrates the logical workflow for preparing this compound nanocarriers and determining their entrapment efficiency.

workflow cluster_notes Key Calculations start Start: Prepare this compound-Loaded Nanocarrier step1 1. Separate Free Drug (Ultrafiltration/Centrifugation) start->step1 step2 2. Analyze Filtrate via RP-HPLC (Quantify Free this compound) step1->step2 step3 3. Calculate Entrapment Efficiency (EE%) step2->step3 calc1 EE% = (Total Drug - Free Drug) / Total Drug × 100%

Protocol Notes and Best Practices

  • Method Validation: The referenced RP-HPLC method has been validated for specificity, linearity, precision, and accuracy, ensuring it is suitable for this application [1].
  • Formulation Optimization: Many studies utilized statistical designs (e.g., Box-Behnken) to optimize formulation variables like lipid/polymer and surfactant ratios to maximize entrapment efficiency [2] [3].
  • Critical Parameters: For the RP-HPLC method, maintain a consistent mobile phase composition, pH, and flow rate for reproducible retention times. For sample preparation, ensure the centrifugation speed and time are sufficient to completely separate free drug from the nanocarriers.

References

Nintedanib diarrhea management and supportive treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics and Incidence

The table below summarizes the incidence and impact of diarrhea from key nintedanib clinical trials and real-world studies.

Study / Report Population Diarrhea Incidence (All Grades) Notes on Management
INPULSIS Trials [1] [2] IPF >60% ~30% of affected patients required dose reduction or discontinuation [2].
INBUILD Trial [2] PPF >60% ~30% of affected patients required dose reduction or discontinuation [2].
TOP-ILD Study (2025) [3] PPF 67.6% (all grades) Diarrhea was manageable with standard protocols; no treatment discontinuations occurred.
Real-World Study (2025) [1] IPF Not specified 59.3% of patients required dose reduction, significantly higher than with pirfenidone (16.9%).

Proposed Mechanisms of Toxicity

The diagram below illustrates the current understanding of the pathophysiological mechanisms behind this compound-induced diarrhea.

G cluster_intestinal Intestinal Environment cluster_tki Tyrosine Kinase Inhibition (TKI) This compound This compound PDGF PDGF Receptor This compound->PDGF FGF FGF Receptor This compound->FGF VEGF VEGF Receptor This compound->VEGF Enterocytes Enterocyte Apoptosis Diarrhea Diarrhea Enterocytes->Diarrhea Mucosa Impaired Mucosal Turnover Mucosa->Enterocytes Ischemia Mucosal Ischemia Ischemia->Diarrhea Serotonin Altered Serotonin (5-HT) Signaling Serotonin->Diarrhea PDGF->Mucosa Disruption FGF->Mucosa Disruption VEGF->Ischemia Capillary Network Interference

Management Protocols & Experimental Approaches

Here is a structured guide for managing this compound-induced diarrhea, from foundational care to advanced strategies.

Foundational Patient Care and Conventional Pharmacotherapy
  • Fluid and Diet Management: Ensure adequate hydration. Recommend a low-fat, low-fiber diet during diarrheal episodes [4].
  • Standard Antidiarrheal Protocol: Loperamide is the conventional first-line treatment. Dosing can be 2 mg every 2–4 hours, up to a maximum of 16 mg/day during acute episodes [2].
  • Dose Adjustment: If diarrhea persists (typically CTCAE Grade 2-3), consider a temporary dose reduction to 100 mg twice daily. Clinical evidence shows this does not negatively impact long-term efficacy in slowing FVC decline [1] [5].
  • Treatment Interruption: For severe (Grade 3+) or life-threatening (Grade 4) diarrhea, temporarily suspend this compound until the event resolves to ≤Grade 1, then re-initiate at a reduced dose [6].
Investigational and Adjunctive Therapies

For cases refractory to standard management, recent studies suggest several promising approaches:

Approach Proposed Mechanism / Use Reported Efficacy / Notes
Ramosetron [2] A selective 5-HT3 receptor antagonist used for diarrhea-predominant IBS. Case reports show rapid improvement (1-3 days) in severe, loperamide-resistant diarrhea, allowing this compound continuation.
Carob Flour [7] A plant-based remedy rich in tannins and fiber. Promotes water/sodium absorption and inhibits bacterial growth. In a retrospective study (n=35), 85.7% of patients achieved normal stool consistency (Bristol Scale ≤5). Typical dose: 7g before breakfast, potentially increasing to 7g twice daily. Well-tolerated, with low constipation risk (5.7%).
Probiotics [5] Use of beneficial bacteria (e.g., Clostridium butyricum) to restore gut flora. One study found that using multiple antidiarrheal agents (including probiotics) significantly prolonged this compound treatment persistence.
Corticosteroids [8] Prednisolone may have a preventive effect on diarrhea. One study noted a lower incidence in patients on combination therapy. Use requires careful risk-benefit evaluation due to potential side effects of steroids.
Proactive Management Based on Patient Risk Factors

Research indicates that certain patient profiles are at higher risk [8]:

  • Low Body Mass Index (BMI): A significant risk factor for both diarrhea and nausea.
  • Poor Performance Status (PS): Indicates poorer general health and is a risk factor for nausea.
  • Initial Full Dosage: Starting at 300 mg/day in high-risk patients may increase gastrointestinal toxicity.

Consider initiating treatment at a reduced dose (200 mg/day) for high-risk patients, with careful monitoring and proactive antidiarrheal support [8].

Key Takeaways for Researchers

  • Tolerability vs. Efficacy: Dose reduction for managing diarrhea does not compromise the long-term efficacy of this compound in slowing disease progression [1] [5].
  • Novel Therapeutic Avenues: Mechanisms involving serotonin (5-HT) signaling and intestinal mucosa integrity offer promising targets for future research and specific antidote development [4] [2].

References

Nintedanib hepatic enzyme elevation monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Patterns of Liver Enzyme Elevations

The table below summarizes the frequency and characteristics of liver enzyme elevations associated with nintedanib.

Feature Clinical Trial Data Real-World Evidence (RWE)
Overall Incidence of Any Elevation 8% - 16% of patients [1] Rates as high as 68% reported, though often self-limiting [1].
Elevations >3x ULN 3% - 5% of patients [2] [1] Consistent with trial data [2].
Elevations >5x ULN Information not specified in search results Analysis in cancer patients found 9.2% (vs. 2.7% in controls) [1].
Time to Onset Typically within the first 3 months [2] Latency for clinically apparent injury ranged from 4 to 24 months in post-marketing reports [1].
Pattern of Injury Generally asymptomatic, without jaundice [1] Post-marketing reports show patterns ranging from cholestatic to hepatocellular [1].

| Key Risk Factors | - Low body weight / low BMI [1]

  • Asian ethnicity [1]
  • Advanced age [1] | - Mild hepatic impairment (Child-Pugh A) [3] [4]
  • Female sex [3] |

Monitoring and Management Protocols

Based on the identified risks, a structured monitoring and management protocol is essential.

Recommended Monitoring Schedule
  • Baseline: Conduct liver function tests (LFTs) - ALT, AST, ALP, and bilirubin - before initiating treatment [1] [5].
  • During Treatment: Monitor LFTs monthly for the first 3 months, then every 3 months thereafter [1] [5].
Dose Modification and Discontinuation Guidelines

The following flowchart outlines the management strategy based on the severity of enzyme elevations.

Start Patient on this compound with LFT Monitoring A ALT/AST >3x to <5x ULN OR >3x ULN with symptoms of severe liver damage Start->A B ALT/AST >5x ULN OR >3x ULN with symptoms of severe liver damage Start->B C Interrupt therapy OR Reduce dose to 100 mg BID A->C D Permanently discontinue therapy B->D E Monitor LFTs until return to normal levels C->E F Reintroduce at 100 mg BID E->F

  • For Mild Hepatic Impairment: A reduced dose of 100 mg twice daily is recommended, and patients should be monitored closely [3] [4].
  • For Moderate to Severe Hepatic Impairment: Use of this compound is not recommended, as it has not been studied in these populations [6] [3] [4].

Experimental Considerations for Research

  • Mechanism of Injury: The exact mechanism of this compound-induced liver injury is not fully known. It is metabolized in the liver largely via cytochrome P450 enzymes (primarily CYP3A4), and idiosyncratic injury may be due to a toxic or immunogenic metabolite [1].
  • Drug-Drug Interactions (DDI): this compound has a low potential for interactions with drugs metabolized by cytochrome P450 enzymes. However, it is a substrate for P-glycoprotein (P-gp). Co-administration with potent P-gp inhibitors or inducers can affect this compound's pharmacokinetics and should be undertaken with care [6] [4].

References

Nintedanib dose reduction versus treatment interruption strategies

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Evidence: Dose Reduction vs. Interruption

The table below summarizes key findings from recent studies on how dose reduction and treatment interruption impact nintedanib therapy.

Aspect Findings on Dose Reduction Findings on Treatment Interruption/Discontinuation
Frequency & Risk More frequent than with pirfenidone; 4-fold higher risk of reduction [1] [2]. 58.9% of patients required reduction in a long-term study [1]. In a 12-month study, 27.8% of patients discontinued treatment [3].
Impact on Efficacy No significant difference in clinical outcomes (e.g., FVC decline, PFS) between patients on reduced and full doses [1] [2]. Patients discontinuing therapy showed a statistically significant decline in FVC at 12 months [3].
Safety & Tolerability Reduction allows therapy continuation despite adverse events (AEs), primarily gastrointestinal (diarrhea, nausea, vomiting) [3] [4]. Discontinuation is often due to intolerable AEs (e.g., GI intolerance) despite symptomatic treatment [3] [5].

FAQs on this compound Dose Management

Q1: When should dose reduction be considered versus temporary interruption? Dose reduction is a primary strategy for managing persistent but tolerable adverse reactions, allowing treatment continuation [5] [6] [7]. Temporary interruption is typically reserved for more severe situations:

  • For elevated liver enzymes: AST/ALT >3x ULN without severe liver damage, or >5x ULN [5] [7].
  • For severe GI effects: Grade 3 diarrhea or vomiting despite maximal supportive care [5] [6]. The goal of interruption is to allow the adverse event to resolve to Grade 1 or baseline before re-introducing the drug at the same or a reduced dose.

Q2: What is the recommended protocol for dose reduction? The standard protocol involves a step-down approach [5] [7]:

  • The recommended starting dose is 150 mg twice daily.
  • For managing adverse reactions, the first reduction is typically to 100 mg twice daily.
  • If the adverse reaction persists or recurs at 100 mg twice daily and is intolerable, discontinuation of this compound should be considered.

Q3: Does reducing the this compound dose compromise its long-term effectiveness? Current real-world evidence suggests that dose reduction does not significantly compromise long-term efficacy. Studies show no significant differences in progression-free survival or the rate of forced vital capacity (FVC) decline between patients on a reduced dose and those maintaining the full dose [1] [2]. This supports dose reduction as a viable strategy for maintaining patients on therapy.

Q4: What are the consequences of completely discontinuing this compound? Complete discontinuation, as opposed to dose reduction, is associated with worse outcomes. Evidence indicates that patients who permanently stop this compound experience a significant functional decline in FVC at 12 months compared to their baseline [3]. Therefore, every effort should be made to manage side effects through dose reduction and supportive care before opting for discontinuation.

Experimental & Clinical Workflow for Dose Management

The diagram below outlines the decision-making protocol for managing adverse events during this compound treatment, based on prescribing information and clinical guidelines [5] [6] [7].

Start Patient on this compound 150 mg BID AE Adverse Event (AE) Occurs Start->AE Assess Assess AE Severity AE->Assess Support Implement Supportive Care Assess->Support For GI events G4 ALT/AST >5x ULN or >3x ULN with bilirubin ↑ Assess->G4 G1 Grade 1 or Tolerable Support->G1 G2 Persistent Grade 2 or Grade 3 Support->G2 Continue Continue 150 mg BID G1->Continue Reduce Reduce Dose to 100 mg BID G2->Reduce G3 Grade 4 / Intolerable at Reduced Dose DC Discontinue This compound G3->DC Interrupt Interrupt Treatment G4->Interrupt Reduce->G3 Resume Resume at Reduced Dose (100 mg BID) if Resolved Interrupt->Resume Resume->G3

Clinical Decision Pathway for this compound Dosing

Key Takeaways for Clinical Practice

  • Dose Reduction is Common and Effective: It is a frequently used and effective strategy for managing this compound's adverse events, allowing long-term treatment without sacrificing efficacy [1] [3].
  • Prioritize Reduction Over Discontinuation: Whenever possible, opt for dose reduction instead of complete treatment interruption, as discontinuation is linked to significant lung function decline [3].
  • Follow a Stepwise Protocol: Adhere to the established guidelines for dose modification based on the type and severity of the adverse reaction to ensure patient safety and treatment continuity [5] [7].

References

Nintedanib starting dose optimization for treatment continuation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing & Efficacy Data

The table below summarizes the key dosing and efficacy information from clinical trials and real-world studies.

Aspect Standard Protocol (Clinical Trials) Real-World Evidence & Nuances
Recommended Starting Dose 150 mg twice daily (approximately 12 hours apart) with food [1] [2] [3]. Some patients (e.g., elderly, poor PS) may start at 100 mg twice daily to improve tolerability [4].
Dosage Form Soft capsules (100 mg and 150 mg) [2]. Capsules must be swallowed whole; not to be chewed or crushed [1].
Primary Efficacy Endpoint Rate of decline in Forced Vital Capacity (FVC) [5] [6].
Clinical Trial Efficacy In Phase III INPULSIS trials, nintedanib reduced the annual rate of FVC decline by 109.9 mL/year compared to placebo [5].
Long-Term Efficacy (Real-World) Patients able to continue this compound >12 months had significantly longer survival (35 vs. 12 months) and a slower FVC decline (10 mL/year vs. 165 mL/year) [4].

Troubleshooting Common Challenges

Here are specific, actionable guides for managing issues that threaten treatment continuation.

FAQ 1: How should we manage dose-limiting gastrointestinal toxicities?

Issue: Diarrhea is the most frequent adverse event, occurring in 62.4% of patients in clinical trials and being a leading cause of discontinuation in real-world settings [1] [4] [5].

Protocol for Management:

  • Proactive Patient Education: Before treatment initiation, inform patients of the high likelihood of diarrhea and provide a prescription for antidiarrheal medication (e.g., loperamide) to have on hand [2].
  • Early Intervention: At the first sign of diarrhea, initiate antidiarrheal medication and ensure adequate hydration to prevent dehydration [1] [2].
  • Dose Adjustment: If diarrhea persists despite supportive care, do not discontinue treatment. The standard protocol is to:
    • Interrupt therapy until the diarrhea resolves.
    • Resume treatment at a reduced dose of 100 mg twice daily [1] [2].
    • Re-escalation to 150 mg twice daily may be considered once the event is controlled [5].
FAQ 2: What patient factors predict difficulty in treatment continuation?

Issue: In a real-world study of 104 patients, 29 were unable to continue this compound beyond 12 months due to adverse effects [4].

Key Risk Factors Identified:

  • Poor Performance Status (PS): A PS of >2 (on the ECOG/WHO scale) at baseline was the only significant risk factor for discontinuation within 12 months. Patients with good PS had significantly longer survival (27 vs. 13 months) [4].
  • Low Body Mass Index (BMI): Low BMI and poor performance status are significant risk factors for nausea and diarrhea [2].
  • Patient Demographics: Females, Asian patients, and those weighing less than 65 kg may have a higher risk of hepatotoxicity [2].

Preemptive Strategy: For patients with these risk factors (especially poor PS), consider initiating treatment at a lower dose of 100 mg twice daily to improve tolerability and the likelihood of long-term continuation [4].

FAQ 3: What are the critical laboratory monitoring requirements?

Issue: this compound can cause liver enzyme elevations (ALT/AST). In trials, 5% of patients on this compound had elevations ≥3x the upper limit of normal, compared to 0.7% on placebo [5].

Monitoring Protocol:

  • Baseline Testing: Conduct liver function tests (ALT, AST, and bilirubin) before initiating therapy [1].
  • Regular Monitoring: Repeat liver function tests periodically for the duration of treatment. The manufacturer recommends monthly monitoring for the first 3 months and every 3 months thereafter [1].
  • Dose Management for Hepatotoxicity:
    • For ALT/AST >3x ULN, interrupt therapy and monitor.
    • Once levels return to normal, treatment can be resumed at a reduced dose of 100 mg twice daily.
    • This compound is not recommended for patients with moderate or severe (Child-Pugh B or C) hepatic impairment [1] [2].

Mechanism of Action: this compound's Multi-Targeted Pathway

This compound is a small-molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of a broad spectrum of receptor and non-receptor tyrosine kinases [1] [2] [7]. Its antifibrotic effect is primarily achieved by inhibiting three key pro-fibrotic and pro-angiogenic pathways.

G PDGF Platelet-Derived Growth Factor (PDGF) PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Binds to FGF Fibroblast Growth Factor (FGF) FGFR FGF Receptor (FGFR) FGF->FGFR Binds to VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to FibroblastProliferation Fibroblast Proliferation & Migration PDGFR->FibroblastProliferation Activates FGFR->FibroblastProliferation Activates MyofibroblastDiff Myofibroblast Differentiation VEGFR->MyofibroblastDiff Promotes This compound This compound (TKI) This compound->PDGFR Inhibits This compound->FGFR Inhibits This compound->VEGFR Inhibits ECMDeposition Excessive ECM Deposition FibroblastProliferation->ECMDeposition Leads to MyofibroblastDiff->ECMDeposition Leads to LungFibrosis Lung Fibrosis Progression ECMDeposition->LungFibrosis Results in

This multi-targeted mechanism disrupts critical signaling cascades—including MAPK, PI3K/AKT, and Ras pathways—that are commonly dysregulated in both fibrosis and cancer, explaining its efficacy in slowing disease progression [2] [7].

References

Nintedanib hepatic impairment dose adjustment Child-Pugh A

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data and Dose Adjustment Summary

The table below summarizes the key pharmacokinetic changes and corresponding dosing recommendations for nintedanib based on hepatic function.

Hepatic Status Child-Pugh Class PK Change vs. Healthy Recommended this compound Dose
Healthy N/A Baseline 150 mg twice daily [1]
Mild Impairment A Exposure ~2-fold higher [2] 100 mg twice daily [3] [4] [1]
Moderate Impairment B Exposure ~8-fold higher [2] Not recommended [3] [1]
Severe Impairment C Not studied [3] [1] Not recommended [3] [1]

Key Considerations for Clinical Protocols

When designing studies or managing patients on this compound, the following points are critical:

  • Liver Enzyme Monitoring: Protocols must include regular liver function tests (LFTs) prior to initiation, monthly for the first 3 months, and every 3 months thereafter [4] [1]. This is crucial as elevated liver enzymes are a known adverse effect of this compound [5] [6].
  • Dosing Logic: The dose adjustment for hepatic impairment can be visualized as a standardized workflow.

Start Assess Hepatic Function CP_A Child-Pugh A (Mild Impairment) Start->CP_A CP_B_C Child-Pugh B or C (Moderate/Severe Impairment) Start->CP_B_C Dose_100 Dose: 100 mg twice daily CP_A->Dose_100 Not_Rec Use Not Recommended CP_B_C->Not_Rec

  • Risk Profile: Be aware that certain patient demographics may be at higher risk for hepatotoxicity. Post-marketing data suggests that patients of Asian origin, females, and those with low body weight may have an increased susceptibility to this compound-induced liver injury [5] [6].
  • Exclusion Criteria: In line with clinical practice, patients with elevated AST, ALT, or total bilirubin >1.5 × ULN at baseline were typically excluded from major clinical trials of this compound [2].

Experimental Protocol for PK Studies

The foundational data for these dosing recommendations comes from a dedicated Phase 1 study [2]. Here is a summary of the core methodology:

  • Objective: To investigate the influence of mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment on the pharmacokinetics (PK), safety, and tolerability of this compound.
  • Design: A phase 1, open-label, single-dose, parallel-group, matched-group study.
  • Intervention: A single oral dose of This compound 100 mg was administered under fed conditions.
  • Subjects: The study included subjects with Child-Pugh A (n=8), Child-Pugh B (n=8), and healthy matched controls (n=17).
  • Primary Endpoints: The primary PK parameters were the maximum plasma concentration (C~max~) and the area under the plasma concentration-time curve from time zero to infinity (AUC~0-∞~).
  • Key Finding: The study concluded that this compound exposure was approximately 2-fold higher in the Child-Pugh A group and 8-fold higher in the Child-Pugh B group compared to healthy subjects, supporting the need for dose adjustment in mild impairment and contraindicating use in moderate to severe impairment [2].

References

Nintedanib therapeutic drug monitoring and concentration assessment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters and TDM Relevance

The table below summarizes key pharmacokinetic parameters of Nintedanib, which are central to understanding its behavior in the body and the rationale for TDM [1].

Parameter Value/Range Significance for TDM & Research
Oral Bioavailability ≈5% [2] Justifies research into methods to improve absorption (e.g., sustained-release formulations).
Time to Peak Plasma Concentration (T~max~) 2-4 hours [1] Important for planning sampling times in pharmacokinetic studies.
Terminal Elimination Half-Life 10-15 hours [1] Supports twice-daily dosing regimen.
Plasma Protein Binding ≈98% [2] Suggests that total plasma concentration may not reflect active, free drug levels.
Apparent Volume of Distribution (V~d~) 265–465 liters [1] [2] Indicates extensive tissue distribution, potentially contributing to dose-dependent organ-related adverse effects [2].
Primary Metabolic Pathway Ester cleavage to metabolite BIBF 1202, followed by glucuronidation [1] [3] Method development must account for the parent drug and its primary metabolite.
Primary Route of Elimination Faeces (>90%); urine (<1%) [1] No need for dose adjustment in renal impairment.

The following diagram illustrates the journey of this compound in the body, from administration to elimination, highlighting key pharmacokinetic properties and factors influencing its concentration.

g cluster_absorption Key Absorption Factors cluster_distribution Key Distribution Factors cluster_elimination Key Elimination Factors A Oral Administration B Absorption A->B With Food C Distribution B->C Tₘₐₓ: 2-4h A1 Bioavailability: ~5% B->A1 A2 P-gp Substrate B->A2 A3 Dose Proportional Exposure B->A3 D Metabolism & Elimination C->D Half-life: 10-15h D1 High Protein Binding: ~98% C->D1 D2 Large Vd: 265-465 L C->D2 E1 Metabolite: BIBF 1202 D->E1 E2 Excretion: Mostly Biliary/Fecal D->E2

Analytical Methods for Quantifying this compound

For reliable concentration assessment, robust analytical methods are required. The table below compares two validated techniques for determining this compound in plasma [2] [3].

Aspect UPLC-UV Method [2] UPLC-MS/MS Method [3]
Application Rat and human plasma (pharmacokinetic studies) Mouse tissues (plasma, lung, liver, etc.) and simultaneous determination of this compound and its metabolite (BIBF 1202).
Linearity Range 15–750 ng/mL 1–1000 ng/mL
Lower Limit of Quantification (LLOQ) 15 ng/mL 1.0 ng/mL
Sample Preparation Protein precipitation Protein precipitation
Separation Column ACQUITY HSS T3 C18 Acquity BEH C18
Mobile Phase Potassium phosphate buffer (pH 7.5): Acetonitrile Acetonitrile-Water containing 0.1% Formic Acid
Run Time Not explicitly stated, but "high throughput" 3.0 minutes
Internal Standard (IS) Quinacrine Carbamazepine
Key Advantages Cost-effective (avoids expensive MS instrumentation); statistically optimized using Design of Experiments (DOE). Higher sensitivity; faster run time; capable of measuring the active metabolite.

Frequently Asked Questions for Researchers

Q1: Is Therapeutic Drug Monitoring (TDM) recommended for this compound in clinical practice? Current evidence is mixed and does not strongly support routine TDM. While a relationship exists between a higher average dose and a slower decline in lung function (FVC) [4], recent real-world studies have found no clear therapeutic window. This is due to substantial inter- and intra-patient variability in pharmacokinetics and no significant association between drug exposure and the occurrence of dose-limiting toxicities in one study. Therefore, this compound is currently considered an unsuitable candidate for TDM [4]. Management focuses on efficacy and tolerability through dose adjustment (150 mg twice daily to 100 mg twice daily) rather than plasma concentration measurement [5] [6].

Q2: What are the critical factors to optimize in a UPLC-UV method for this compound? A statistically optimized method identified the following as crucial [2]:

  • Column Type: HSS T3 C18 provided the best performance.
  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 7.5) in a specific ratio.
  • Sample Preparation: Protein precipitation is effective and simple. Using a Design of Experiments (DOE) approach is highly recommended to systematically understand the interaction of these variables and achieve an optimal, robust method.

Q3: How is this compound metabolized, and should methods target its metabolites? The primary metabolic pathway is hydrolytic ester cleavage, producing the free acid metabolite BIBF 1202 [1] [3]. This metabolite is pharmacologically active, so for a comprehensive pharmacokinetic profile, especially in tissue distribution studies, developing a method that can simultaneously quantify both this compound and BIBF 1202, such as the UPLC-MS/MS method, is advantageous [3].

References

Nintedanib surgical wound healing impairment preoperative discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Nintedanib Impairs Wound Healing

This compound is a triple angiokinase inhibitor that targets receptor tyrosine kinases (RTKs) crucial for fibroblast proliferation, migration, and angiogenesis [1] [2]. The table below summarizes the key receptors inhibited by this compound and their role in wound healing.

Receptor Target Full Name Primary Role in Wound Healing
VEGFR 1-3 Vascular Endothelial Growth Factor Receptor Angiogenesis (formation of new blood vessels) [3] [2]
FGFR 1-3 Fibroblast Growth Factor Receptor Fibroblast proliferation and tissue repair [3] [4]
PDGFR α/β Platelet-Derived Growth Factor Receptor Fibroblast activation and migration [4] [2]

By blocking these pathways, this compound interferes with several cellular processes essential for normal tissue repair, including the proliferation of fibroblasts and the formation of new blood vessels at the wound site [3] [2]. The following diagram illustrates this mechanistic pathway.

G cluster_targets This compound Inhibits Receptors cluster_effects Consequences on Key Processes cluster_outcome Clinical Outcome This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-3 This compound->FGFR PDGFR PDGFR α/β This compound->PDGFR Angiogenesis Impaired Angiogenesis VEGFR->Angiogenesis Fibroblast Inhibited Fibroblast Proliferation & Migration FGFR->Fibroblast Signaling Blocked Pro-fibrotic Signaling PDGFR->Signaling Outcome Delayed Wound Healing & Risk of Dehiscence Angiogenesis->Outcome Fibroblast->Outcome Signaling->Outcome

Clinical Evidence and Case Studies

Clinical reports across various surgical contexts support the theoretical risk of impaired healing. The table below summarizes key clinical findings.

Clinical Context Reported Complication Reported Timeline & Outcome Source (Citation)
Cardiac Surgery Sternal wound and radial artery harvest site dehiscence Presented 4 weeks post-op; required reoperation and this compound cessation [5]. [5]
Head & Neck Surgery with Radiotherapy Severely delayed recovery from radiation mucositis Little recovery 2 months post-radiotherapy; required opioids for pain; mucosa not normalized after 1 year [3]. [3]
Lung Resection Prolonged air leak, surgical site infection Postoperative complications observed; however, no acute exacerbation of interstitial lung disease [6]. [6]
Lung Transplantation Anastomotic dehiscence Some studies reported increased risk, but a meta-analysis found no significant association with wound dehiscence or other complications [7]. [7]

Perioperative Management Protocols

Evidence and manufacturer recommendations suggest a standard protocol for managing this compound around the time of surgery.

  • Preoperative Discontinuation: The manufacturer recommends discontinuing this compound before major surgical procedures [1] [5]. The drug has a terminal half-life of approximately 10 to 15 hours [2] [5]. A washout period of several days (e.g., 3-5 days, which corresponds to 5-7 half-lives) is considered sufficient to clear the drug from the system. One clinical study on lung resection withheld this compound for 5 days before surgery [6].
  • Postoperative Resumption: Therapy can be restarted once the patient has demonstrated adequate wound healing [1] [5]. In the lung resection study, this compound was resumed after chest tube removal [6].
  • Risk-Benefit Consideration: The decision to interrupt therapy must balance the risk of impaired wound healing against the risk of disease progression in conditions like Idiopathic Pulmonary Fibrosis (IPF) [4] [8]. A multidisciplinary team (e.g., pulmonologist, surgeon) should be involved in this decision.

Experimental Considerations for Researchers

For researchers designing preclinical or clinical studies, the following points are critical:

  • Model Selection: Animal models of surgery or tissue injury can be used to quantitatively assess the impact of this compound on wound strength, collagen deposition, and time to complete healing.
  • Dosing and Timing: Experimental protocols should test various dosing schedules, including preoperative discontinuation and postoperative resumption, to validate and refine clinical guidelines [6].
  • Endpoint Measurement: Key endpoints include mechanical wound strength, histopathological analysis of granulation tissue, angiogenesis, and collagen content, as well as standardized clinical scoring of dehiscence or infection.

References

Nintedanib renal thrombotic microangiopathy risk factors management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Risk Factors

Renal TMA is a serious condition involving the formation of blood clots in the small vessels of the kidneys. For researchers and clinicians, understanding its link to nintedanib is crucial for patient safety and risk management.

  • Mechanism of Injury: The primary mechanism is thought to be the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling by this compound [1] [2]. VEGF is essential for maintaining the health and function of the glomerular endothelium (the lining of the kidney's filtering units). Its disruption can lead to the characteristic pathological findings of TMA [1].
  • Key Clinical Signs: The table below summarizes the primary clinical and pathological indicators of this compound-induced renal TMA, as evidenced by case reports.
Indicator Description / Typical Findings
Proteinuria Ranges from isolated proteinuria (1.3 g/g Cr [2]) to nephrotic-range proteinuria (7.90 g/g Cr [1]). An early and key sign [1] [2].
Renal Dysfunction Elevated serum creatinine levels and a decline in estimated glomerular filtration rate (eGFR) [1].
Hypertension Can manifest as new-onset or worsening hypertension following drug initiation [1].
Histological Findings Kidney biopsy reveals microaneurysms, segmental double contours of glomerular basement membranes, and intracapillary foam cells [1].
  • Potential Risk Factors: While evidence is limited to case reports, the following factors may contribute to risk:
    • Dose-Dependency: Adverse effects, including proteinuria, may be dose-dependent [1].
    • Concurrent Medications: Use of calcium channel blockers and pre-existing high blood pressure have been suggested as potential predictive factors for proteinuria in patients on anti-VEGF therapies [1].
    • Treatment Duration: Onset of proteinuria has been observed from several months to a few years after starting this compound [1] [2].

Management & Monitoring Protocol

A proactive monitoring strategy is essential for the early detection and management of this adverse effect. The following workflow and protocol outline the recommended approach.

Start Patient on this compound Monitor Regular Monitoring: • Urinalysis for Proteinuria • Serum Creatinine (eGFR) • Blood Pressure Start->Monitor Decision Significant Proteinuria or Declining Renal Function? Monitor->Decision Decision->Monitor No Action Consider Renal Biopsy to Confirm TMA Decision->Action Yes Manage Management Action->Manage Option1 Discontinue this compound (Preferred and Most Effective Action) Manage->Option1 Option2 Dose Reduction (If discontinuation not feasible) Manage->Option2 Outcome Follow-up: Monitor for improvement in proteinuria and renal function Option1->Outcome Option2->Outcome

Detailed Experimental & Clinical Methodologies

For researchers and drug development professionals, here are the key methodologies for monitoring and confirming this adverse event:

  • Protocol for Renal Function Monitoring

    • Objective: To routinely assess for early signs of this compound-induced nephrotoxicity.
    • Procedure:
      • Baseline Assessment: Conduct urinalysis (especially for protein), serum creatinine (for eGFR calculation), and measure blood pressure before initiating this compound therapy [1].
      • Regular Monitoring: Perform these tests at regular intervals during treatment. Urine tests are non-invasive and crucial for early diagnosis [1]. The frequency should be determined clinically but should be especially vigilant during the first year of therapy and after any dose changes.
      • Data Interpretation: A urine protein/creatinine ratio exceeding 0.15 g/g Cr is considered abnormal [1]. A progressive increase in proteinuria or a sustained decline in eGFR should trigger a higher level of clinical concern [1].
  • Protocol for Confirmatory Diagnosis (Renal Biopsy)

    • Objective: To histologically confirm a diagnosis of Thrombotic Microangiopathy.
    • Procedure:
      • Indication: Performed when a patient on this compound develops significant proteinuria (e.g., nephrotic-range) or unexplained progressive renal dysfunction [1].
      • Technique: Percutaneous renal biopsy under ultrasound guidance.
      • Histopathological Staining & Analysis:
        • Light Microscopy (Periodic acid-Schiff stain): Examine for hallmark signs of TMA, including microaneurysms filled with pale material, segmental double contours of glomerular basement membranes (GBM), and intracapillary foam cells [1].
        • Electron Microscopy: Used to identify marked widening of the subendothelial spaces and microaneurysmal dilatation of capillary loops [1].
        • Immunofluorescence: Typically shows non-specific deposits (e.g., IgM, C1q) and is used to rule out other immune-complex mediated diseases [1].

Researcher's FAQ

Q1: How reversible is this compound-induced renal TMA? A1: Existing case reports indicate that the condition is reversible upon discontinuation of this compound. Patients have shown resolution of nephrotic syndrome and improvement in proteinuria within one year after stopping the drug, although some residual renal dysfunction may persist [1] [2].

Q2: What is the recommended course of action if renal TMA is suspected? A2: The primary action is to discontinue this compound. This decision should be made in consultation with a pulmonologist to balance pulmonary and renal risks. If discontinuation is not possible, a dose reduction (e.g., to 100 mg twice daily) may be considered, as some adverse effects are dose-dependent. However, close monitoring is essential, as proteinuria and TMA may persist even at lower doses [1] [3].

Q3: Where should adverse events be reported? A3: Healthcare professionals and consumers are encouraged to report adverse events to the national pharmacovigilance system. In the United States, this is done via the FDA's MedWatch program [4]. For drug sponsors and clinical researchers, the FDA Adverse Event Reporting System (FAERS) is a critical database for post-marketing safety surveillance [5].

References

Nintedanib clinical trials INPULSIS SENSCIS INBUILD TOMORROW

Author: Smolecule Technical Support Team. Date: February 2026

Nintedanib Clinical Trials: An Overview

The table below summarizes the core design and findings of four major this compound trials for interstitial lung disease (ILD).

Trial Name Patient Population Study Design & Duration Key Primary Endpoint Main Result (Annual Rate of FVC Decline)

| INPULSIS [1] | Idiopathic Pulmonary Fibrosis (IPF) | Two randomized, double-blind, Phase 3 trials; 52 weeks | Annual rate of decline in FVC | this compound: -113.6 mL/year Placebo: -223.5 mL/year (44% reduction in rate of decline) | | SENSCIS [1] | Systemic Sclerosis-associated ILD (SSc-ILD) | Randomized, double-blind, Phase 3 trial; 52 weeks | Annual rate of decline in FVC | this compound: -52.4 mL/year Placebo: -93.3 mL/year (44% reduction in rate of decline) | | INBUILD | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results | | TOMORROW | Not covered in search results | Information not available in current search results | Information not available in current search results | Information not available in current search results |

Key Comparative Insights:

  • Consistent Efficacy Across Diseases: this compound demonstrated a consistent 44% reduction in the rate of lung function decline (as measured by FVC) in both IPF and SSc-ILD, despite these being distinct diseases [1].
  • Different Disease Progression: The absolute rate of decline in the placebo groups differed significantly between IPF and SSc-ILD (-223.5 mL/year vs. -93.3 mL/year), highlighting that SSc-ILD may progress more slowly than IPF [1].
  • Synergy with Background Therapy: The SENSCIS trial found that the slowest rate of FVC decline was in patients taking both this compound and mycophenolate mofetil (MMF), suggesting potential benefits of combination therapy without a noted increase in side effects [1].
  • Limited Systemic Effect: In SENSCIS, this compound showed no significant effect on skin fibrosis (measured by mRSS) or health-related quality of life (measured by SGRQ), indicating its effect is primarily on the lung parenchyma rather than the systemic manifestations of scleroderma [1].

Experimental Protocols & Methodologies

The methodologies from the SENSCIS and a pre-clinical RA-ILD study provide insight into the trial designs.

Key Methodologies from the SENSCIS Trial (SSc-ILD): [1]

  • Patients: 580 patients with SSc-ILD confirmed by HRCT (≥10% lung involvement).
  • Key Inclusion Criteria: FVC ≥40% predicted; DLCO 30-89% predicted.
  • Key Exclusion Criteria: Significant pulmonary hypertension.
  • Intervention: this compound 150 mg twice daily vs. placebo (1:1 randomization) for 52 weeks.
  • Permitted Background Therapies: Stable doses of mycophenolate (most common), methotrexate, or prednisone (≤10 mg/day).
  • Primary Endpoint: Annual rate of decline in FVC (mL/year).

Key Methodologies from a Pre-Clinical RA-ILD Study: [2]

  • Model: Bovine type II collagen-induced RA-ILD in male DBA/1 mice.
  • Intervention: Pirfenidone (20 mg/kg) and this compound (60 mg/kg) administered.
  • Assessments: Body weight, joint swelling, lung and knee pathology, collagen deposition (Masson staining), macrophage polarization in bronchoalveolar lavage fluid (BALF), and analysis of key signaling pathways (p-Jak2/p-Stat3, TGF-β) via qRT-PCR and western blot.
  • In Vitro Models: Used IL-4/IL-13 stimulated macrophage line (RAW264.7) and TGF-β1 stimulated fibroblast-like synovial (FLS) cells to dissect molecular mechanisms.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-fibrotic and anti-inflammatory effects through multiple pathways. The diagram below synthesizes its mechanism as described across several studies.

G cluster_pathways Pathways Inhibited by this compound This compound This compound RTKs VEGFR, FGFR, PDGFR This compound->RTKs Inhibits M2Polarization M2 Macrophage Polarization This compound->M2Polarization Suppresses Jak2Stat3 Jak2/Stat3 Pathway This compound->Jak2Stat3 Inhibits FakERK FAK/ERK/S100A4 Pathway This compound->FakERK Inhibits DownstreamPro Downstream Signaling (PI3K/Akt, MAPK) RTKs->DownstreamPro CellularEvents Cellular Events DownstreamPro->CellularEvents TGFbPathway TGF-β/Smad Pathway M2Polarization->TGFbPathway Expresses Jak2Stat3->CellularEvents TGFbPathway->CellularEvents FakERK->CellularEvents FibrosisInflammation Fibrosis & Inflammation CellularEvents->FibrosisInflammation

The anti-fibrotic effects of this compound are mediated through several interconnected mechanisms [1] [2] [3]:

  • Core Tyrosine Kinase Inhibition: this compound primarily inhibits receptor tyrosine kinases (RTKs) including VEGFR, FGFR, and PDGFR. [1] This disrupts pro-angiogenic and pro-fibrotic signaling.
  • Downstream Pathway Modulation: By inhibiting these RTKs, this compound suppresses key downstream signaling pathways such as PI3K/Akt and MAPK. [2]
  • Impact on Specific Profibrotic Pathways:
    • It inhibits the Jak2/Stat3 pathway, which is activated by pro-fibrotic cytokines. [2]
    • It reduces signaling through the TGF-β/Smad pathway, a central driver of fibrosis. [2]
    • It inhibits the FAK/ERK/S100A4 signaling pathway, which is involved in fibroblast activation. [3]
  • Modulation of the Microenvironment: this compound suppresses the polarization of macrophages towards the M2 phenotype, which promotes tissue repair and fibrosis through the secretion of factors like TGF-β and IL-10. [2]

Implications for Research and Development

The trial data and mechanisms suggest several key considerations for drug development professionals:

  • Broad Applicability for Fibrotic Lung Disease: The success of this compound across IPF, SSc-ILD, and other CTD-ILDs supports targeting common pro-fibrotic pathways in diverse forms of progressive fibrosing ILDs. [1] [2] [4]
  • Combination Therapy Potential: The SENSCIS data on this compound used with MMF provides a strong rationale for exploring combination regimens with immunosuppressive agents, which may yield additive or synergistic benefits. [1]
  • Trial Endpoint Selection: The consistent use of annual rate of FVC decline as a primary endpoint in IPF and SSc-ILD trials validates it as a robust and acceptable measure of efficacy for drug approval in fibrotic ILDs. [1]

References

Nintedanib placebo-controlled trial outcomes FVC decline rate

Author: Smolecule Technical Support Team. Date: February 2026

Placebo-Controlled Trial Outcomes at 52 Weeks

Trial (Condition) Nintedanib Patients Placebo Patients Absolute Reduction in FVC Decline with this compound (mL/year) Relative Reduction in FVC Decline vs. Placebo
INPULSIS-1 (IPF) [1] Not specified Not specified 125.3 (95% CI 77.7, 172.8) Not separately specified
INPULSIS-2 (IPF) [1] Not specified Not specified 93.7 (95% CI 44.8, 142.7) Not separately specified
INBUILD (Progressive Fibrosing ILDs other than IPF) [1] Not specified Not specified 107.0 (95% CI 65.4, 148.5) Not separately specified
SENSCIS (SSc-ILD) [1] Not specified Not specified 41.0 (95% CI 2.9, 79.0) Not separately specified
Meta-Analysis (Pooled data from above 4 trials) [2] [1] 1257 1042 Not applicable 51.0% (95% CI 39.1, 63.0)

A meta-analysis of these four trials concluded that this compound has a consistent relative effect, approximately halving the rate of FVC decline across different patient populations, with no evidence of heterogeneity [2] [1].

Key Experimental Protocol Details

The consistent efficacy of this compound is rooted in standardized trial designs and endpoint measurements across the key phase III studies.

  • Study Design: The INPULSIS (IPF), INBUILD (progressive fibrosing ILDs other than IPF), and SENSCIS (SSc-ILD) trials were all randomized, double-blind, placebo-controlled, phase III trials with a 52-week treatment period [1].
  • Primary Endpoint: All trials shared the same primary endpoint: the annual rate of decline in FVC (mL/year), assessed over 52 weeks [2] [1].
  • Statistical Analysis: The rate of FVC decline was analyzed using a random coefficient regression model (with random slopes and intercepts). This model used all available FVC measurements from baseline to week 52 and assumed that data were missing at random, with no imputation for missing data [1].

Mechanism of Action and Experimental Workflow

This compound is an intracellular inhibitor of tyrosine kinases that targets multiple pro-fibrotic pathways.

G cluster_0 Tyrosine Kinase Inhibition cluster_1 Inhibition of Profibrotic Processes This compound This compound PDGFR PDGFR This compound->PDGFR FGFR FGFR This compound->FGFR VEGFR VEGFR This compound->VEGFR Src Src Kinases This compound->Src FibroblastProliferation Fibroblast Proliferation PDGFR->FibroblastProliferation MyofibroblastDiff Myofibroblast Differentiation PDGFR->MyofibroblastDiff FGFR->FibroblastProliferation FGFR->MyofibroblastDiff VEGFR->FibroblastProliferation ECMDeposition Excessive ECM Deposition FibroblastProliferation->ECMDeposition MyofibroblastDiff->ECMDeposition AntiFibroticEffect Slowed FVC Decline (Anti-fibrotic Effect) ECMDeposition->AntiFibroticEffect

The diagram above illustrates how this compound's multi-target mechanism translates to its anti-fibrotic effect, which is measured as a reduction in FVC decline.

  • Targets: this compound simultaneously inhibits key receptor tyrosine kinases—PDGFR, FGFR, and VEGFR—as well as non-receptor Src family kinases [3].
  • Cellular Effects: By blocking these kinases, this compound interferes with fundamental profibrotic processes [3]:
    • Fibroblast proliferation and migration
    • Differentiation of fibroblasts into collagen-producing myofibroblasts
    • Excessive extracellular matrix (ECM) deposition
  • Functional Outcome: These inhibitory actions ultimately lead to the slowing of lung function decline, quantified in clinical trials as a reduced rate of FVC drop [3].

Efficacy in Other Clinical Contexts

Research shows this compound's potential extends beyond chronic fibrosing ILDs:

  • Radiation Pneumonitis: A phase 2 trial for grade 2+ radiation pneumonitis combined this compound with a prednisone taper. The this compound group showed a 72% freedom from pulmonary exacerbation at 1 year versus 40% with placebo plus prednisone [4].
  • Real-World and Early-Stage IPF: Real-world studies confirm that this compound stabilizes FVC in clinical practice. Research indicates that discontinuing this compound leads to significant FVC decline, while dose reduction does not, highlighting the importance of maintaining therapy to preserve lung function [5] [6].

References

Nintedanib cost-effectiveness analysis NICE guidelines

Author: Smolecule Technical Support Team. Date: February 2026

NICE Cost-Effectiveness Analysis of Nintedanib

The National Institute for Health and Care Excellence (NICE) recommends this compound for treating IPF, including for patients with a forced vital capacity (FVC) above 80% predicted [1].

A dedicated cost-effectiveness analysis submitted to NICE compared this compound against pirfenidone, N-acetylcysteine, and best supportive care (BSC) from a UK payer perspective [2]. The key findings are summarized in the table below.

Analysis Aspect Key Findings
Overall Conclusion This compound and pirfenidone were largely equivalent in estimated costs and benefits; results were driven mainly by the risk of acute exacerbations [2].
Compared to Pirfenidone In the base-case analysis, this compound was found to have fewer acute exacerbations and resulted in less costs and more Quality-Adjusted Life Years (QALYs) gained [2].
Compared to BSC This compound and pirfenidone were the only treatments to show statistical significance in efficacy parameters (acute exacerbations and lung function decline) compared to BSC/placebo [2].
Modeling & Uncertainty A Markov model was used with health states based on FVC % predicted and acute exacerbations. Substantial uncertainty was noted in the overall cost-effectiveness results between this compound and pirfenidone [2] [1].
Consideration for FVC >80% For this subgroup, the only previous treatment option was BSC. NICE concluded that this compound provides a sustained improvement in patient outcomes, fulfilling an unmet need [1].

Comparative Efficacy and Tolerability of this compound and Pirfenidone

While the cost-effectiveness is similar, clinical studies provide a direct comparison of the drugs' performance. The findings on efficacy are mixed, but a clearer picture emerges on tolerability.

Aspect This compound Pirfenidone Comparative Conclusion
Disease Progression (FVC decline) Slower 12-month FVC decline in one study [3]. No significant difference in multiple other studies [4] [5]. Faster 12-month FVC decline in one study [3]. No significant difference in multiple other studies [4] [5]. Mixed findings. Most evidence, including a 2025 real-world study, suggests equivalent long-term efficacy in preventing disease progression [4] [5].
Survival & Hospitalization No significant difference in overall survival or risk of nonelective respiratory hospitalization compared to pirfenidone [3] [5]. No significant difference in overall survival or risk of nonelective respiratory hospitalization compared to this compound [3] [5]. No significant difference between the two drugs [3] [5].
Tolerability (Dose Reduction) Dose reduction is significantly more frequent [5]. One study showed a 4-fold higher risk of reduction vs. pirfenidone [5]. Dose reduction is less frequent [5]. Pirfenidone has a better tolerability profile regarding the need to reduce dosage [5].
Impact of Dose Reduction Clinical outcomes (e.g., disease progression) were not significantly different between patients on full vs. reduced doses [5]. Clinical outcomes (e.g., disease progression) were not significantly different between patients on full vs. reduced doses [5]. Reducing the dose does not appear to negatively impact efficacy for either drug [5].

Mechanisms of Action and Signaling Pathways

Beyond its approved use in IPF, research indicates this compound has complex mechanisms involving antifibrotic and potential senolytic (clearing aged cells) effects. The diagrams below summarize these key signaling pathways.

nintedanib_mechanisms cluster_primary Primary Antifibrotic Action (Receptor Inhibition) cluster_senolytic Senolytic Effect (STAT3 Inhibition) cluster_nfkb In Lung Injury Models (NF-κB Pathway) This compound This compound VEGFR, FGFR, PDGFR VEGFR, FGFR, PDGFR This compound->VEGFR, FGFR, PDGFR Inhibits STAT3 Phosphorylation STAT3 Phosphorylation This compound->STAT3 Phosphorylation Suppresses NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inactivates Reduced Angiogenesis\n& Fibroblast Proliferation Reduced Angiogenesis & Fibroblast Proliferation VEGFR, FGFR, PDGFR->Reduced Angiogenesis\n& Fibroblast Proliferation Leads to Caspase-9 Activation Caspase-9 Activation STAT3 Phosphorylation->Caspase-9 Activation Leads to Apoptosis of\nSenescent Cells Apoptosis of Senescent Cells Caspase-9 Activation->Apoptosis of\nSenescent Cells Induces Reduced Inflammation\n(e.g., IL-1β, CXCL-1, MCP-1) Reduced Inflammation (e.g., IL-1β, CXCL-1, MCP-1) NF-κB Pathway->Reduced Inflammation\n(e.g., IL-1β, CXCL-1, MCP-1) Leads to

References

Nintedanib efficacy different ILD subtypes UIP non-UIP patterns

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Nintedanib Across Fibrosing ILDs

Trial / Population ILD Subtype / Pattern Primary Endpoint Effect of this compound vs. Placebo (Absolute Difference in FVC Decline over 52 weeks)

| INPULSIS-1 & 2 [1] | Idiopathic Pulmonary Fibrosis (IPF) | Annual rate of decline in FVC (mL/year) | INPULSIS-1: 125.3 mL/year (95% CI: 77.7, 172.8) reduction INPULSIS-2: 93.7 mL/year (95% CI: 44.8, 142.7) reduction | | SENSCIS [1] | Systemic Sclerosis-Associated ILD (SSc-ILD) | Annual rate of decline in FVC (mL/year) | 41.0 mL/year (95% CI: 2.9, 79.0) reduction | | INBUILD (Overall) [1] | Progressive Fibrosing ILDs (other than IPF) | Annual rate of decline in FVC (mL/year) | 107.0 mL/year (95% CI: 65.4, 148.5) reduction | | INBUILD (Subgroups) [1] | • UIP-like fibrotic pattern • Other fibrotic patterns | Annual rate of decline in FVC (mL/year) | • UIP-like: 128.2 mL/year (95% CI: 70.8, 185.6) reduction • Other patterns: 75.3 mL/year (95% CI: 15.5, 135.0) reduction |

Key Experimental Protocols

The consistent efficacy data is derived from robust, randomized, placebo-controlled clinical trials. The core methodology is summarized below.

Start Patient Population Screening A1 Inclusion Criteria: - Specific ILD diagnosis - Evidence of fibrosis on HRCT - Progressive phenotype - FVC and DLco thresholds met Start->A1 A2 Exclusion Criteria: - Predominant emphysema - Other significant lung diseases - Use of prohibited therapies Start->A2 B Randomization Stratified by HRCT pattern A1->B A2->B C Intervention Group This compound 150 mg twice daily B->C D Control Group Placebo twice daily B->D E Primary Endpoint Assessment Rate of FVC decline (mL/year) over 52 weeks (Assessed using random coefficient regression models) C->E D->E

Key Methodological Details:

  • Study Design: All were randomized, double-blind, placebo-controlled, parallel-group trials [1].
  • Primary Endpoint: The annual rate of decline in Forced Vital Capacity (FVC) in milliliters per year (mL/year) assessed over 52 weeks [1]. The analysis used a random coefficient regression model (with random slopes and intercepts) that included all available FVC measurements from baseline to week 52, handling missing data under the "missing at random" assumption without imputation [1].
  • Key Inclusion Criteria:
    • INPULSIS (IPF): Diagnosis based on 2011 ATS/ERS/JRS/ALAT guidelines, with a UIP pattern on HRCT [1].
    • SENSCIS (SSc-ILD): Diagnosis based on ACR/EULAR 2013 criteria, with fibrotic ILD of ≥10% extent on HRCT [1].
    • INBUILD (PF-ILDs other than IPF): Various chronic fibrosing ILDs with ≥10% fibrosis on HRCT and documented disease progression within 24 months prior to screening [1]. Progression was defined by worsening lung function, symptoms, and/or imaging despite standard care [2].

Interpretation and Clinical Context

  • Consistent Relative Effect: The core finding is that this compound exerts a consistent relative effect in reducing the rate of FVC decline across a spectrum of fibrosing ILDs [1]. This suggests it targets common, pivotal pathways in the progression of fibrosis.
  • Absolute Decline Varies: While the relative effect is consistent, the absolute rate of FVC decline in both treatment and placebo groups differs among ILD subtypes. For example, the placebo group in the SENSCIS trial (SSc-ILD) showed a slower decline than the placebo groups in the IPF or other PF-ILD trials [1]. Therefore, the absolute clinical benefit (mL of FVC preserved) may vary by disease.
  • Combination with Immunomodulatory Therapy: For autoimmune-related ILDs, evidence from the INBUILD trial indicates that the efficacy of this compound is not influenced by concomitant use of stable doses of immunomodulatory therapies (e.g., glucocorticoids ≤20 mg/day, mycophenolate, or DMARDs) [2]. This supports its use in combination with immunosuppressants when appropriate.

References

Comparative Long-Term Outcomes: Nintedanib vs. Pirfenidone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent comparative real-world studies on the long-term use of nintedanib and pirfenidone in IPF.

Study Feature This compound Pirfenidone
Overall Survival Lower 5-year mortality (17.5%) in one study of patients with milder disease [1]. Higher 5-year mortality (53.4%) in one study; may prolong survival in patients with severe disease and greater radiological involvement [1].
Impact on Lung Function (FVC decline) Effective in slowing the annual rate of FVC decline [2] [3]. One study showed significantly better FVC at 2 years, though difference not sustained at 5 years [1]. Effective in slowing the annual rate of FVC decline, with similar long-term efficacy to this compound observed [3].
Health-Related Quality of Life (HRQoL) Slowed deterioration in HRQoL and symptoms in patients with advanced disease at baseline [4]. Benefit most apparent on the St. George's Respiratory Questionnaire (SGRQ) activity score [4]. Information not specified in the provided search results.
Tolerability & Safety Significantly higher frequency of side effects (73.2%), particularly gastrointestinal (e.g., diarrhea) [1]. Dose reduction is very common (59.3%) [3]. Lower frequency of side effects (46.2%) compared to this compound [1]. Common side effects include photosensitivity and skin rashes [5]. Dose reduction less frequent (16.9%) [3].
Key Patient Profiles Lower mortality in milder disease [1]. Particularly beneficial for patients with impaired lung function (FVC <80%) and more severe phenotypes [2]. May prolong survival in patients with severe disease and greater radiological involvement at baseline [1].

Key Experimental Data and Protocols

The comparative data presented are largely derived from real-world studies and registry data, which complement findings from randomized controlled trials (RCTs) by providing evidence on long-term effectiveness in diverse, routine clinical practice populations.

  • Study Designs Cited: The primary evidence comes from:

    • Retrospective, real-world cohort studies that analyze patient records from tertiary healthcare centers over extended periods (e.g., 5-year follow-up) [1] [3].
    • Registry-based analyses, such as the EMPIRE registry, which tracks clinical outcomes for IPF patients in a standardized manner [2].
    • Post-hoc analyses of clinical trials, like the INPULSIS trials, which re-examine patient-reported outcomes based on factors like disease severity [4].
  • Core Efficacy Endpoints: The primary measure of efficacy in these studies is the annual rate of decline in Forced Vital Capacity (FVC), a key indicator of IPF progression [5] [2] [3]. Other critical endpoints include:

    • Overall survival and progression-free survival (time to death, lung transplantation, or significant FVC decline) [1] [3].
    • Patient-Reported Outcomes (PROs) assessed using validated questionnaires like the St. George's Respiratory Questionnaire (SGRQ) and the UCSD Shortness of Breath Questionnaire (UCSD-SOBQ) to evaluate quality of life and symptoms [4].
  • Methodology for Safety Assessment: Safety and tolerability are evaluated by tracking the incidence of adverse events (e.g., gastrointestinal issues, photosensitivity) and the frequency of dose reductions or treatment discontinuations throughout the follow-up period [1] [3].

Mechanism of Action and Signaling Pathway

This compound is a tyrosine kinase inhibitor that targets multiple pro-fibrotic and pro-angiogenic pathways. The diagram below illustrates its key molecular targets and downstream effects.

g cluster_inputs Growth Factors cluster_inhibitor This compound cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_processes Inhibited Processes FGFR_ligand FGF FGFR FGFR FGFR_ligand->FGFR PDGFR_ligand PDGF PDGFR PDGFR PDGFR_ligand->PDGFR VEGFR_ligand VEGF VEGFR VEGFR VEGFR_ligand->VEGFR This compound This compound This compound->FGFR This compound->PDGFR This compound->VEGFR Proliferation Fibroblast Proliferation FGFR->Proliferation PDGFR->Proliferation Angiogenesis Angiogenesis (New Blood Vessels) VEGFR->Angiogenesis Fibrosis Fibrosis (Scarring) Angiogenesis->Fibrosis Proliferation->Fibrosis

This diagram shows that this compound works by competitively inhibiting the intracellular tyrosine kinase domains of key receptors:

  • Targeted Receptors: Platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) [6].
  • Cellular Consequences: By blocking signaling through these receptors, this compound interferes with processes fundamental to IPF progression, including the proliferation, migration, and transformation of fibroblasts into collagen-producing myofibroblasts, and the angiogenesis that supports fibrotic tissue growth [6].
  • Additional Mechanism: Preclinical studies also indicate that this compound can induce Mesenchymal-to-Epithelial Transition (MET), potentially reversing some fibrotic changes, a process demonstrated in retinal pigment epithelial cells [6].

Interpretation Guide for Researchers

When evaluating these findings for drug development and clinical decision-making, consider the following:

  • Individualized Treatment Strategies: The evidence suggests that baseline patient characteristics significantly influence treatment outcomes [1]. The choice between this compound and pirfenidone may be tailored based on disease severity and phenotype, rather than a one-size-fits-all approach.
  • Tolerability vs. Efficacy: The high rate of this compound dose reduction (over 50% in one cohort) did not appear to negatively impact its long-term efficacy in slowing FVC decline [3]. This supports the clinical practice of dose adjustment to manage side effects while preserving treatment benefit.
  • Quality of Life as an Endpoint: The benefit of this compound on Health-Related Quality of Life (HRQoL) was most detectable in patients with advanced disease at baseline (e.g., defined by GAP stage II/III, FVC ≤80%, or DLCO ≤40%) [4]. This indicates that HRQoL measures may have higher responsiveness to change in more severe disease states.

References

Nintedanib familial pulmonary fibrosis versus sporadic IPF response

Author: Smolecule Technical Support Team. Date: February 2026

Nintedanib Response: FPF vs. Sporadic IPF & PF-ILD

Feature Sporadic IPF Progressive Fibrosing ILD (PF-ILD) Familial Pulmonary Fibrosis (FPF)
FVC Decline Reduction Significant reduction [1] Significant reduction [1] No significant reduction; more pronounced FVC decline [1]
Overall Survival No significant difference among subgroups; influenced by gender and baseline FVC [1] No significant difference among subgroups; influenced by gender and baseline FVC [1] No significant difference among subgroups; influenced by gender and baseline FVC [1]
Inferred Mechanism Responsive to standard antifibrotic pathways [2] Responsive to standard antifibrotic pathways [2] Possible distinct, less this compound-responsive pathogenic mechanisms [1]

> Note: The data in this table is derived from a single, retrospective, monocentric study. The findings regarding FPF require validation in larger, prospective cohorts [1].

Detailed Experimental Data & Protocols

For research and development purposes, here is a detailed breakdown of the key experiment that generated the comparative data.

  • Study Design: A retrospective, monocentric, observational study.
  • Primary Objective: To investigate the real-life clinical effectiveness of this compound in reducing functional disease progression in IPF, PF-ILD, and FPF.
  • Patient Cohorts: The study enrolled 197 patients treated with this compound at a referral center from 2014 to 2021. The cohorts were defined as:
    • IPF Group (n=150): Diagnosed according to international guidelines [1].
    • PF-ILD Group (n=30): Included fibrotic hypersensitivity pneumonitis, connective tissue disease-associated ILD, and other progressive fibrosing conditions [1].
    • FPF Group (n=17): Diagnosed when more than two cases of idiopathic interstitial pneumonia were identified in the same family [1].
  • Key Outcome Measures:
    • Primary: Change in the rate of forced vital capacity (FVC) decline.
    • Secondary: All-cause mortality and progression-free survival (time from treatment start to disease progression or death) [1].
  • Statistical Analysis: The rate of FVC decline was analyzed, and survival estimates were calculated using Kaplan-Meier curves. A p-value of ≤ 0.05 was considered statistically significant [1].

This compound's Molecular Mechanism of Action

This compound is a multitarget tyrosine kinase inhibitor. Its antifibrotic effect is primarily mediated by the competitive inhibition of key receptor tyrosine kinases involved in fibrotic signaling pathways. The following diagram illustrates its primary targets and downstream effects.

G GrowthFactors Growth Factors (PDGF, FGF, VEGF) RTKs Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR) GrowthFactors->RTKs Binds Signaling Downstream Signaling (PI3K/AKT, MAPK, Ras pathways) RTKs->Signaling Activates CellularProcesses Pro-fibrotic Cellular Processes (Fibroblast proliferation, migration, & differentiation) Signaling->CellularProcesses Stimulates Fibrosis Excessive ECM Deposition & Pulmonary Fibrosis CellularProcesses->Fibrosis Leads to This compound This compound This compound->RTKs Competitively Inhibits

This mechanism directly targets core processes in sporadic IPF and many PF-ILDs. The reduced effectiveness in FPF suggests that the underlying driver pathways in the familial form may involve different or additional signaling mechanisms less susceptible to this compound's inhibition profile [1].

Interpretation and Research Implications

The data indicates that This compound is an effective treatment for slowing functional decline in sporadic IPF and progressive fibrosing ILD, but its efficacy is attenuated in Familial Pulmonary Fibrosis. This has critical implications for drug development:

  • Precision Medicine: The findings underscore that IPF is not a single entity. Treatment strategies may need to be tailored based on whether the disease is sporadic or familial.
  • Target Identification: Research should focus on elucidating the unique genetic and molecular drivers of FPF. Identifying these pathways could reveal new therapeutic targets for this patient subgroup.
  • Clinical Trial Design: Future trials for novel FPF treatments may need to consider this differential response, potentially requiring separate study arms or focused enrollment for FPF.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

539.25325455 Da

Monoisotopic Mass

539.25325455 Da

Heavy Atom Count

40

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6HRD2P839

Drug Indication

Ofev is indicated in adults for the treatment of Idiopathic Pulmonary Fibrosis (IPF).

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;

Associated Chemicals

Nintedanib esylate; 656247-18-6

Wikipedia

Nintedanib

Drug Warnings

Based on animal findings, nintedanib may cause fetal harm if administered to pregnant women. Embryofetal toxicity and teratogenicity have been demonstrated in rats and rabbits given nintedanib dosages less than and approximately 5 times the maximum recommended human dose. Teratogenic effects included missing or additional major blood vessels, skeletal abnormalities, or missing urogenital organs.Women of childbearing potential should use effective contraception while receiving nintedanib and for at least 3 months after the drug is discontinued.If nintedanib is used during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be apprised of the potential fetal hazard.
Safety and efficacy of nintedanib have not been established in pediatric patients.
Nintedanib and its metabolites are distributed into milk in rats; it is not known whether the drug is distributed into human milk. Because of the potential for serious adverse reactions to nintedanib in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
Adverse effects reported in 5% or more of patients receiving nintedanib and at an incidence greater than with placebo include diarrhea, nausea, abdominal pain, elevated concentrations of hepatic enzymes (e.g., ALT, AST, alkaline phosphatase), vomiting, decreased appetite, decreased weight, headache, and hypertension.
For more Drug Warnings (Complete) data for Nintedanib (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of nintedanib is approximately 10-15 hours. In patients with idiopathic pulmonary fibrosis, the effective half-life of nintedanib has been estimated to be approximately 9.5 hours.
The effective half-life of nintedanib in patients with idiopathic pulmonary fibrosis (IPF) was 9.5 hours (gCV 31.9%).
The pharmacokinetics and metabolism of BIBF 1120, an oral triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), were studied in healthy male volunteers (n = 8) who had received a single oral dose of 100 mg (14)C-radiolabelled BIBF 1120 administered as solution. BIBF 1120 /had a/ gMean /geometric mean/ terminal half-life /of/ 13.7 hr.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Antitumor drug-candidate intedanib was synthesized from methyl 3-nitrobenzate (2) by nucleophilic substitution, reduction and ring closure, N-acetylation and condensation to give methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate (5), which was subjected to condensation with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (9) and deacetylation with an overall yield of about 28% (based on compound 2) and purity of 99.5%. The intermediate 9 can be obtained from N-methyl-4-nitroaniline (6) by N-bromoactylation, nucleophilic substitution and reduction.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). Protect from exposure to high humidity and avoid excessive heat. If repackaged, use USP tight container.

Interactions

In a multiple dose study in Japanese patients with idiopathic pulmonary fibrosis (IPF), addition of nintedanib to ongoing pirfenidone therapy resulted in a 41 and 32% decrease in nintedanib peak plasma concentrations and area under the concentration-time curve (AUC), respectively, compared with nintedanib alone. Concomitant use of nintedanib and pirfenidone did not have an effect on the pharmacokinetics of pirfenidone. In this study, nausea and vomiting were reported more frequently with concomitant nintedanib and pirfenidone therapy compared with nintedanib alone; all adverse effects reported in the study were mild or moderate in severity.
Nintedanib may increase the risk of bleeding. The manufacturer states that patients receiving full-dose anticoagulation therapy should be monitored closely for bleeding; dosage adjustment of the anticoagulant may be necessary.
Because the aqueous solubility of nintedanib is pH dependent (i.e., increased solubility at pH less than 3), drugs that increase gastric pH may potentially affect the bioavailability of nintedanib. However, concomitant administration of proton-pump inhibitors or H2-receptor antagonists in clinical studies did not affect trough concentrations of nintedanib.
Concomitant oral administration of nintedanib and rifampin (an inducer of P-gp and CYP3A4) decreased peak plasma concentrations and systemic exposure of nintedanib by about 60 and 50%, respectively.
For more Interactions (Complete) data for Nintedanib (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Scagliotti GV, Gaafar R, Nowak A, Vogelzang NJ, Von Wangenheim U, Morsli N, Velema D, Popat S. P2.01: LUME-MeSO: Phase II/III Study of Nintedanib + Pemetrexed/Cisplatin in Patients With Malignant Pleural Mesothelioma: Track: SCLC, Mesothelioma, Thymoma. J Thorac Oncol. 2016 Oct;11(10S):S216. doi: 10.1016/j.jtho.2016.08.075. Epub 2016 Sep 22. PubMed PMID: 27676538.
2: Kolb M, Richeldi L, Behr J, Maher TM, Tang W, Stowasser S, Hallmann C, du Bois RM. Nintedanib in patients with idiopathic pulmonary fibrosis and preserved lung volume. Thorax. 2016 Sep 26. pii: thoraxjnl-2016-208710. doi: 10.1136/thoraxjnl-2016-208710. [Epub ahead of print] PubMed PMID: 27672117.
3: Chambers DC. Nintedanib for idiopathic pulmonary fibrosis: An Asian perspective. Respirology. 2016 Sep 20. doi: 10.1111/resp.12903. [Epub ahead of print] PubMed PMID: 27651286.
4: Okusaka T, Otsuka T, Ueno H, Mitsunaga S, Sugimoto R, Muro K, Saito I, Tadayasu Y, Inoue K, Loembé AB, Ikeda M. Phase I study of nintedanib in Japanese patients with advanced hepatocellular carcinoma and liver impairment. Cancer Sci. 2016 Sep 14. doi: 10.1111/cas.13077. [Epub ahead of print] PubMed PMID: 27627050.
5: Hughes G, Toellner H, Morris H, Leonard C, Chaudhuri N. Real World Experiences: Pirfenidone and Nintedanib are Effective and Well Tolerated Treatments for Idiopathic Pulmonary Fibrosis. J Clin Med. 2016 Sep 2;5(9). pii: E78. doi: 10.3390/jcm5090078. Review. PubMed PMID: 27598213.
6: Quintela-Fandino M, Lluch A, Manso LM, Calvo I, Cortes J, García-Saenz JA, Gil JM, Martinez-Jañez N, González-Martín A, Adrover E, De Andres R, Viñas G, Llombart Cussac A, Alba E, Guerra J, Bermejo B, Zamora E, Moreno-Anton F, Pernas-Simon S, Carrato A, Lopez A, Escudero MJ, Campo R, Carrasco EM, Palacios J, Mulero F, Colomer R. 18F-fluoromisonidazole PET and activity of neoadjuvant nintedanib in early HER2-negative breast cancer: a window-of-opportunity randomized trial. Clin Cancer Res. 2016 Sep 1. pii: clincanres.0738.2016. [Epub ahead of print] PubMed PMID: 27587436.
7: Hibi M, Kaneda H, Tanizaki J, Sakai K, Togashi Y, Terashima M, De Velasco MA, Fujita Y, Banno E, Nakamura Y, Takeda M, Ito A, Mitsudomi T, Nakagawa K, Okamoto I, Nishio K. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib. Cancer Sci. 2016 Sep 1. doi: 10.1111/cas.13071. [Epub ahead of print] PubMed PMID: 27581340.
8: Olin JL, Woods JA, Garner SJ. Delayed Presentation of Hepatocellular Liver Injury After Nintedanib Administration. Am J Ther. 2016 Aug 17. [Epub ahead of print] PubMed PMID: 27574930.
9: Espinosa Bosch M, Asensi Diez R, García Agudo S, Clopes Estela A. Nintedanib in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report. Farm Hosp. 2016 Jun 1;40(4):316-27. doi: 10.7399/fh.2016.40.4.10455. PubMed PMID: 27571499.
10: Bonella F, Kreuter M, Hagmeyer L, Neurohr C, Keller C, Kohlhaeufl MJ, Müller-Quernheim J, Milger K, Prasse A; German Nintedanib Compassionate Use Consortium. Insights from the German Compassionate Use Program of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis. Respiration. 2016;92(2):98-106. doi: 10.1159/000448288. Epub 2016 Aug 20. PubMed PMID: 27544537.
11: Gann CN, Morsli N, Chen X, Barrueco J. Response to 'Dai W et al. Am J Cancer Res 2015;5(10):3270-3275' from the makers of nintedanib. Am J Cancer Res. 2016 Jul 1;6(7):1547-8. eCollection 2016. PubMed PMID: 27508096; PubMed Central PMCID: PMC4969403.
12: Slobbe P, Poot AJ, Haumann R, Schuit RC, Windhorst AD, van Dongen GA. Two anti-angiogenic TKI-PET tracers, [(11)C]axitinib and [(11)C]nintedanib: Radiosynthesis, in vivo metabolism and initial biodistribution studies in rodents. Nucl Med Biol. 2016 Oct;43(10):612-24. doi: 10.1016/j.nucmedbio.2016.07.003. Epub 2016 Jul 14. PubMed PMID: 27497236.
13: Rogliani P, Calzetta L, Cavalli F, Matera MG, Cazzola M. Pirfenidone, nintedanib and N-acetylcysteine for the treatment of idiopathic pulmonary fibrosis: A systematic review and meta-analysis. Pulm Pharmacol Ther. 2016 Oct;40:95-103. doi: 10.1016/j.pupt.2016.07.009. Epub 2016 Jul 29. PubMed PMID: 27481628.
14: Taniguchi H, Xu Z, Azuma A, Inoue Y, Li H, Fujimoto T, Bailes Z, Schlenker-Herceg R, Kim DS. Subgroup analysis of Asian patients in the INPULSIS® trials of nintedanib in idiopathic pulmonary fibrosis. Respirology. 2016 Jul 11. doi: 10.1111/resp.12852. [Epub ahead of print] PubMed PMID: 27399197.
15: Lobo P. Nintedanib data challenge IPF guidelines. Lancet Respir Med. 2016 Aug;4(8):610. doi: 10.1016/S2213-2600(16)30196-5. Epub 2016 Jul 4. PubMed PMID: 27388655.
16: Wuyts WA, Kolb M, Stowasser S, Stansen W, Huggins JT, Raghu G. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value. Lung. 2016 Oct;194(5):739-43. doi: 10.1007/s00408-016-9912-1. Epub 2016 Jul 4. PubMed PMID: 27377558.
17: Englinger B, Lötsch D, Pirker C, Mohr T, van Schoonhoven S, Boidol B, Lardeau CH, Spitzwieser M, Szabó P, Heffeter P, Lang I, Cichna-Markl M, Grasl-Kraupp B, Marian B, Grusch M, Kubicek S, Szakács G, Berger W. Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression. Oncotarget. 2016 Jun 29. doi: 10.18632/oncotarget.10324. [Epub ahead of print] PubMed PMID: 27367030.
18: Ryerson CJ, Camp PG, Eves ND, Schaeffer M, Syed N, Dhillon S, Jensen D, Maltais F, O'Donnell DE, Raghavan N, Roman M, Stickland MK, Assayag D, Bourbeau J, Dion G, Fell CD, Hambly N, Johannson KA, Kalluri M, Khalil N, Kolb M, Manganas H, Morán-Mendoza O, Provencher S, Ramesh W, Rolf JD, Wilcox PG, Guenette JA. High Oxygen Delivery to Preserve Exercise Capacity in Patients with Idiopathic Pulmonary Fibrosis Treated with Nintedanib. Methodology of the HOPE-IPF Study. Ann Am Thorac Soc. 2016 Sep;13(9):1640-7. doi: 10.1513/AnnalsATS.201604-267OC. PubMed PMID: 27348402.
19: Nintedanib. Aust Prescr. 2016 Apr;39(2):62-3. doi: 10.18773/austprescr.2016.031. Epub 2016 Feb 22. Review. PubMed PMID: 27340326; PubMed Central PMCID: PMC4917623.
20: Raghu G, Wells AU, Nicholson AG, Richeldi L, Flaherty KR, Le Maulf F, Stowasser S, Schlenker-Herceg R, Hansell DM. Effect of Nintedanib in Subgroups of Idiopathic Pulmonary Fibrosis by Diagnostic Criteria. Am J Respir Crit Care Med. 2016 Jun 22. [Epub ahead of print] PubMed PMID: 27331880.

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